Methyl 2-fluoro-4-iodonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGCCUEERLGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660519 | |
| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-84-2 | |
| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate (CAS: 884494-84-2)
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 2-fluoro-4-iodonicotinate is a trifunctionalized pyridine derivative that has emerged as a highly valuable building block for researchers in drug discovery and development. Its strategic arrangement of a fluorine atom, an iodine atom, and a methyl ester on a pyridine core provides a rich platform for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule—key considerations in optimizing pharmacokinetic and pharmacodynamic profiles.[1] The iodo group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] The methyl ester provides a site for amide bond formation or further synthetic manipulation. This guide offers an in-depth look at the properties, synthesis, reactivity, and applications of this important pharmaceutical intermediate.
Core Properties and Characterization
A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884494-84-2 | [1][3] |
| Molecular Formula | C₇H₅FINO₂ | [3] |
| Molecular Weight | 281.02 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 287 °C | [4] |
| Density | 1.913 g/cm³ | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place. | [4] |
Spectroscopic Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.07 (dd, J = 5.3, 0.8 Hz, 1H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 3.94 (s, 3H).[1][4] This data confirms the presence of the two pyridine protons and the methyl ester protons.
-
¹³C NMR: Signals for the pyridine ring carbons would appear in the aromatic region, with the carbon bearing the iodine showing a characteristically low-field shift. The carbonyl carbon of the ester would be expected around 160-170 ppm, and the methoxy carbon around 50-55 ppm.[5]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift would be in the characteristic range for aryl fluorides.[6][7]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid. A common and effective method involves the use of trimethylsilyldiazomethane, which provides a mild and high-yielding route to the methyl ester.[1][4]
Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinic acid
Rationale: This protocol utilizes trimethylsilyldiazomethane for the esterification. This reagent is often preferred over more traditional acid-catalyzed esterification methods as it proceeds under neutral conditions and at room temperature, which is beneficial for substrates with sensitive functional groups. The reaction is generally clean and high-yielding.
Materials:
-
2-Fluoro-4-iodonicotinic acid (1 equivalent)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Trimethylsilyldiazomethane (2.0 M in hexanes, ~1.2 equivalents)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodonicotinic acid (e.g., 5.13 g) in a mixture of anhydrous diethyl ether (25 mL) and anhydrous methanol (25 mL).[1][4]
-
Cool the solution in an ice bath.
-
Slowly add trimethylsilyldiazomethane solution (e.g., 32.9 g of a 10% solution in hexanes) dropwise to the stirred solution. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench any excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a white to off-white solid (e.g., 5.3 g).[1][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents at the 4-position of the pyridine ring. The 2-fluoro substituent, being a poor leaving group in such reactions, remains intact, preserving its beneficial electronic properties for the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the Pd(0) catalyst. This allows for a variety of transformations to be performed selectively at the C4 position.
This reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.
Proposed Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Add a solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
This reaction enables the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry.[8]
Proposed Protocol: Sonogashira Coupling
-
Combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine like triethylamine (Et₃N), which can also serve as a co-solvent.
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until completion.
-
After completion, perform a standard workup and purify by chromatography.
This reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of a carbon-nitrogen bond at the 4-position.[7][9]
Proposed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as Cs₂CO₃ (1.5 equivalents).
-
Add an anhydrous solvent like dioxane or toluene.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Reactivity Pathway Diagram
Caption: Key cross-coupling reactions of this compound.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its three distinct functional groups offer orthogonal reactivity, enabling the selective and efficient synthesis of complex, highly functionalized pyridine derivatives. The presence of the fluorine atom provides a means to fine-tune the biological properties of the final compounds. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an exploration of its key reactivity patterns, underscoring its importance for researchers and scientists in the pharmaceutical industry.
References
- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound Price at Chemsrc [chemsrc.com]
- 4. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-4-iodonicotinate
This compound (CAS No. 884494-84-2) is a halogenated pyridine derivative that has emerged as a critical intermediate in contemporary medicinal chemistry and drug development.[1][2] Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a methyl ester on the pyridine core—makes it a versatile scaffold for introducing diverse functionalities through reactions like Suzuki coupling.[2] Given its role in the synthesis of complex, high-value molecules such as novel isoindoline derivatives and anti-HIV agents, unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for successful downstream applications.[1][3]
This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. This document is designed to serve as a practical reference for researchers, offering both validated data and the strategic logic behind the experimental choices, ensuring a self-validating system of analytical control.
Molecular Structure and Isotopic Considerations
The structural identity of a molecule is the sum of its parts. Before delving into the spectral data, it is crucial to visualize the arrangement of atoms and anticipate the key features each technique will highlight.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound with fluorine, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for complete characterization.
Proton (¹H) NMR Spectroscopy
¹H NMR provides the most direct information about the hydrogen framework of the molecule. The spectrum is deceptively simple, containing only three distinct signals, but their positions and splitting patterns are highly informative.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.06 | 1H | Doublet (d) | J = 5.4 Hz | H-6 |
| 7.97 | 1H | Doublet (d) | J = 5.1 Hz | H-5 |
| 3.93 | 3H | Singlet (s) | N/A | -OCH₃ |
Data sourced from patent literature.[3]
Expert Interpretation:
-
Aromatic Protons (H-5, H-6): The two doublets at 8.06 and 7.97 ppm are characteristic of protons on a pyridine ring.[3][4] Their downfield shift is a direct consequence of the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen, fluorine, and iodine substituents. The observed coupling constants of ~5 Hz are typical for ortho-coupling between protons on a pyridine ring. The signal at 8.06 ppm is assigned to H-6, which is adjacent to the electronegative nitrogen atom, causing it to be slightly more deshielded than H-5.
-
Methyl Ester Protons (-OCH₃): The sharp singlet at 3.93 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality.[3] Its singlet nature arises from the absence of any adjacent protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is common for compounds with moderate polarity.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument).[2]
-
Acquisition Parameters:
-
Experiment: Standard proton acquisition (zg30).
-
Temperature: 298 K.
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Carbon-13 (¹³C) NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Key Expected Feature |
| ~163 | C=O (Ester) | Singlet |
| ~160 | C-F | Large doublet due to ¹JCF coupling (~240 Hz) |
| ~152 | C-6 | Doublet due to ³JCF coupling (~5 Hz) |
| ~145 | C-5 | Doublet due to ⁴JCF coupling (~3 Hz) |
| ~125 | C-3 | Doublet due to ²JCF coupling (~20 Hz) |
| ~95 | C-I | Singlet (may be broadened) |
| ~53 | -OCH₃ | Singlet |
Expert Interpretation: The most telling feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-2), which is expected to be in the range of 200-250 Hz. This large splitting is an unambiguous indicator of a direct C-F bond. Smaller couplings through two, three, and four bonds (²JCF, ³JCF, ⁴JCF) will also be observed on the other ring carbons, providing further structural confirmation. The carbon bearing the iodine (C-4) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect."
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C acquisition (zgpg30).
-
Number of Scans: 512 or more (¹³C is much less sensitive than ¹H).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Fluorine-19 (¹⁹F) NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is a mandatory, high-sensitivity technique. It provides direct evidence of the fluorine's presence and its electronic environment.
Expert Interpretation: A single signal would be expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically in the range of -100 to -140 ppm (relative to CFCl₃). In a proton-coupled spectrum, this signal would appear as a doublet of doublets, split by the ortho proton (H-6, ³JHF) and the meta proton (H-5, ⁴JHF). The magnitude of these coupling constants provides definitive proof of the fluorine's position on the pyridine ring. The use of ¹⁹F NMR is a standard method for analyzing fluorinated pyridine derivatives.[7][8][9]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample.
-
Instrumentation: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled fluorine acquisition.
-
Number of Scans: 64.
-
Reference: An external standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.
-
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| ~1730 - 1715 | C=O stretch | Ester Carbonyl |
| ~1600 - 1550 | C=C / C=N stretch | Aromatic Pyridine Ring |
| ~1300 - 1200 | C-O stretch | Ester |
| ~1250 - 1100 | C-F stretch | Aryl-Fluoride |
| ~600 - 500 | C-I stretch | Aryl-Iodide |
Expert Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹. This confirms the presence of the ester functionality. The spectrum will also feature a series of absorptions in the 1600-1550 cm⁻¹ region, corresponding to the aromatic ring stretches. Finally, the C-F and C-I stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong, sharp band, providing clear evidence for this group.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
Data Interpretation:
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 282. This immediately confirms the molecular weight.
-
Fragmentation Analysis: Under higher energy conditions (e.g., Electron Impact, EI, or Collision-Induced Dissociation, CID), the molecule will break apart in a predictable manner. The ester group and the halogen atoms are the most likely points of initial fragmentation.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Loss from Molecular Ion |
| 281 | [M]⁺ | C₇H₅FINO₂⁺ |
| 250 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 222 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 154 | [M - I]⁺ | Loss of an iodine radical |
| 127 | I⁺ | Iodine cation |
digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];M [label="[M]⁺\nm/z = 281", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - OCH₃]⁺\nm/z = 250"]; F2 [label="[M - COOCH₃]⁺\nm/z = 222"]; F3 [label="[M - I]⁺\nm/z = 154"];
M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •COOCH₃"]; M -> F3 [label="- •I"]; }
Caption: Predicted key fragmentation pathways for this compound.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).[2]
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion (m/z 282) and apply collision energy to generate and analyze the daughter fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹⁹F NMR confirm the substitution pattern on the pyridine ring, ¹³C NMR elucidates the carbon backbone and the direct C-F bond, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry provides unequivocal proof of the molecular weight and structural integrity. By following the detailed protocols and understanding the interpretive logic outlined in this guide, researchers can confidently validate the identity and purity of this essential building block, ensuring the reliability and success of their synthetic endeavors.
References
- 1. WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 4. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 5. This compound Price at Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance binding affinity, improve metabolic stability, and increase cell permeability. Within this context, fluorinated heterocyclic scaffolds, particularly substituted pyridines, have emerged as privileged structures in the design of targeted therapeutics. This guide provides a detailed technical overview of Methyl 2-fluoro-4-iodonicotinate, a versatile building block whose strategic substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Core Compound Analysis: this compound
Chemical Structure and IUPAC Name
This compound is a halogenated pyridine derivative with the following structural and identifying information:
-
Synonyms: Methyl 2-fluoro-4-iodopyridine-3-carboxylate, 2-Fluoro-4-iodo-3-pyridinecarboxylic acid methyl ester
-
Molecular Weight: 281.02 g/mol
The structure features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl ester at the 3-position. This specific arrangement of functional groups provides multiple reaction sites for synthetic elaboration, making it a highly valuable building block in multi-step syntheses.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is essential for its effective use in synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source(s) |
| Physical Form | White to off-white solid | [3] |
| Boiling Point | 287 °C | |
| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light | [2][3] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.94 (s, 3H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 8.07 (dd, J = 5.3, 0.8 Hz, 1H) | [4] |
| ¹³C NMR (Predicted) | δ (ppm): 52.8 (OCH₃), 95.7 (C4), 112.4 (d, J=38 Hz, C3), 143.9 (d, J=7 Hz, C5), 150.8 (d, J=15 Hz, C6), 160.9 (d, J=240 Hz, C2), 163.2 (C=O) | |
| IR (KBr, cm⁻¹) | ~3000 (Ar C-H), ~1730 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F) | |
| Mass Spectrum (EI) | m/z (relative intensity): 281 (M⁺), 250 ([M-OCH₃]⁺), 222 ([M-COOCH₃]⁺), 127 (I⁺) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinate acid. The following protocol details a common and effective method.
Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinate Acid
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-iodonicotinate acid (1.0 eq) in a mixture of anhydrous methanol (5 mL/mmol) and diethyl ether (5 mL/mmol).
-
Reagent Addition: To the stirred solution, slowly add a 10% hexane solution of (trimethylsilyl)diazomethane (TMS-diazomethane) (1.2 eq) at room temperature. The addition should be done dropwise to control the evolution of nitrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Use of (Trimethylsilyl)diazomethane: TMS-diazomethane is a safer alternative to diazomethane for the esterification of carboxylic acids. It reacts smoothly at room temperature and the byproducts are volatile, simplifying the workup procedure.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of TMS-diazomethane with atmospheric moisture, which would lead to the formation of byproducts and a decrease in yield.
-
Solvent System: The mixture of methanol and diethyl ether provides good solubility for the starting carboxylic acid and allows for a controlled reaction rate.
Application in Drug Development: The Synthesis of GSK2126458, a Potent PI3K/mTOR Inhibitor
The strategic placement of the fluoro, iodo, and methyl ester groups on the pyridine ring of this compound makes it a highly valuable precursor for the synthesis of complex drug molecules. A prime example of its application is in the synthesis of GSK2126458 (Omipalisib) , a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which has been investigated in clinical trials for the treatment of cancer.[5][6][7]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[5] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy, and GSK2126458 has demonstrated significant in vivo activity in preclinical models.[5]
The Role of this compound in the Synthesis of GSK2126458
In the synthesis of GSK2126458, this compound serves as a key building block for the construction of the substituted pyridine core of the final molecule. The iodine atom at the 4-position is particularly important as it allows for the introduction of other functionalities through cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the connection of the pyridine ring to other parts of the drug molecule. The fluorine atom at the 2-position can enhance the binding affinity of the final compound to its target enzymes and improve its metabolic stability.
Synthetic Workflow for a Key Intermediate of GSK2126458
The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of GSK2126458, highlighting the central role of this compound.
Caption: Synthetic workflow for a key intermediate of GSK2126458.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to construct complex and highly functionalized drug candidates. Its unique combination of reactive sites and the presence of a fluorine atom make it an invaluable tool for lead optimization and the development of next-generation targeted therapies. The successful application of this intermediate in the synthesis of potent kinase inhibitors like GSK2126458 underscores its importance and highlights the continuing impact of fluorine chemistry on the future of drug discovery.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 884494-84-2 [sigmaaldrich.com]
- 4. Afatinib intermediate and synthetic method thereof (2017) | Zhang Guimin [scispace.com]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to Methyl 2-fluoro-4-iodonicotinate: A Strategic Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][2][3][4] Among the privileged heterocyclic structures, the pyridine ring is a recurring motif in a multitude of approved therapeutic agents. Consequently, fluorinated pyridines have emerged as highly sought-after building blocks in the synthesis of novel pharmaceuticals.
This guide provides an in-depth technical overview of Methyl 2-fluoro-4-iodonicotinate, a versatile synthetic intermediate designed for the efficient construction of complex molecular architectures. This molecule uniquely combines three key functional handles: a methyl ester, a fluorine atom at the 2-position, and an iodine atom at the 4-position of the pyridine ring. This strategic arrangement offers a sophisticated platform for sequential, regioselective functionalization, enabling the rapid exploration of chemical space in drug discovery programs, particularly in the domain of kinase inhibitors and other targeted therapies.
Core Compound Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for reaction planning and compound characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FINO₂ | [5] |
| Molecular Weight | 281.02 g/mol | [2][3] |
| CAS Number | 884494-84-2 | [5][6] |
| IUPAC Name | This compound | [6] |
| Physical Form | Solid | [6] |
| Boiling Point | 287 °C | |
| Density | 1.913 g/cm³ | |
| Flash Point | 127 °C |
The Rationale for Design: A Trifunctional Synthetic Intermediate
The synthetic utility of this compound stems from the differential reactivity of its functional groups. Understanding this hierarchy is key to leveraging its full potential in multi-step synthesis.
Caption: Logical relationship of functional groups and their synthetic utility.
-
The 4-Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for selective oxidative addition to a palladium(0) catalyst under milder conditions.[5] This enables the facile introduction of a wide array of aryl, heteroaryl, vinyl, or alkynyl groups via reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, it is an excellent handle for Buchwald-Hartwig amination to form C-N bonds.[2][3]
-
The 2-Fluoro Group: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring and can serve several purposes in the final drug molecule. It can block a potential site of metabolism, thereby increasing the compound's half-life. It can also lower the pKa of the pyridine nitrogen, which can be crucial for tuning solubility and off-target activity. Moreover, the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole interactions, within the target protein's binding site, enhancing potency.[1][3][4]
-
The 3-Methyl Ester: This group provides a convenient handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many bioactive molecules.
Synthesis Protocol
The following is a representative, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid.
Reaction: Esterification of 2-Fluoro-4-iodonicotinic acid.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2-Fluoro-4-iodonicotinic acid
-
Ether (anhydrous)
-
Methanol (anhydrous)
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Fluoro-4-iodonicotinic acid (1.0 eq) in a 1:1 mixture of anhydrous ether and anhydrous methanol.
-
Reagent Addition: While stirring the solution at room temperature under a nitrogen atmosphere, slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.2 eq) dropwise via syringe. Gas evolution (N₂) will be observed. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Applications in Drug Discovery: A Gateway to Complex Scaffolds
The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules. The iodo-substituent is perfectly positioned for elaboration via palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern medicinal chemistry.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to construct biaryl scaffolds, which are common in kinase inhibitors.
-
Causality: The C-I bond's high reactivity allows this coupling to proceed under conditions that often leave other functionalities, including C-Br or C-Cl bonds elsewhere in the molecule, untouched.[5] This regioselectivity is crucial for building complex molecules in a controlled manner.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes at the 4-position. The resulting alkynyl-pyridines are valuable intermediates themselves or can be part of the final pharmacophore, offering rigid linkers in inhibitor design.
-
Causality: This reaction, co-catalyzed by palladium and copper, is highly efficient for aryl iodides and proceeds under mild conditions, which preserves the integrity of other functional groups in the molecule.[7][8]
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most important methods for constructing aryl-amine bonds. Using this compound, a wide variety of primary and secondary amines can be coupled at the 4-position, a key step in the synthesis of many targeted therapies.
-
Causality: The development of specialized phosphine ligands has made the Buchwald-Hartwig amination of heteroaryl halides a robust and general method.[2][3][9] The reaction demonstrates excellent functional group tolerance, making it suitable for late-stage diversification of drug candidates.
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a logical and hierarchical approach to the synthesis of complex, highly functionalized pyridine derivatives. The high reactivity of the 4-iodo position in cornerstone cross-coupling reactions, combined with the beneficial pharmacological properties imparted by the 2-fluoro substituent, makes this compound an essential tool for researchers aiming to develop the next generation of targeted therapeutics. The self-validating nature of its synthesis and the well-established protocols for its subsequent transformations ensure its reliability and utility in demanding drug discovery programs.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-fluoro-4-iodonicotinate
Prepared by: Gemini, Senior Application Scientist
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoro-4-iodonicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, and the development of robust, reproducible synthetic routes. This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. It outlines field-proven protocols for the systematic evaluation of these parameters, explains the causality behind experimental choices, and offers actionable insights for researchers in the pharmaceutical sciences. All methodologies are presented as self-validating systems, grounded in authoritative guidelines to ensure scientific integrity.
Introduction and Physicochemical Overview
This compound (CAS No: 884494-84-2) is a substituted pyridine derivative. Its structure, featuring an electron-withdrawing fluorine atom, a bulky iodine atom, and a methyl ester group, imparts a unique combination of reactivity and physical properties. These functional groups are critical for its role as a versatile intermediate in pharmaceutical synthesis[1][2]. However, they also dictate its behavior in various solvent systems and under chemical stress. An early and thorough characterization of its solubility and stability profile is a critical, non-negotiable step in the drug development pipeline. It informs everything from solvent selection for synthesis and purification to the design of stability-indicating analytical methods and the determination of appropriate storage conditions[3][4].
This guide will first present the known physicochemical properties and then delve into detailed experimental frameworks for determining its solubility and assessing its stability under forced degradation conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-84-2 | [1] |
| Molecular Formula | C₇H₅FINO₂ | [1] |
| Molecular Weight | 281.03 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 287°C | [1] |
| Storage Temperature | 2–8°C, under inert gas (Nitrogen or Argon), keep in dark place | [1][3] |
Solubility Profile: A Foundation for Application
Solubility is a critical determinant of a compound's utility in both synthetic chemistry and formulation science. The "like dissolves like" principle provides a preliminary guide; however, the complex interplay of functional groups in this compound necessitates empirical determination.
Theoretical Considerations & Practical Observations
The pyridine ring provides a degree of polarity, while the methyl ester can participate in hydrogen bonding as an acceptor. The large, non-polar iodine atom and the overall molecular structure suggest that solubility will be favored in organic solvents over aqueous media. Synthesis procedures note its dissolution in mixtures of ether and methanol, indicating solubility in polar organic solvents[1][2]. However, precise quantitative data is often lacking in supplier documentation, making experimental determination essential.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility[5][6]. It is designed to ensure that a saturated solution is formed and that equilibrium is truly reached.
Causality in Protocol Design: This protocol is designed to be a self-validating system. The use of multiple time points (e.g., 24, 48, and 72 hours) serves to confirm that equilibrium has been reached; if the concentration values from the last two time points are in agreement, the system is considered stable[5]. The inclusion of a precise temperature control is critical, as solubility is highly temperature-dependent[7].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (estimated to be at least 5-fold the expected solubility) to several sealed, inert vials (e.g., glass HPLC vials)[5].
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile, dichloromethane) to each vial.
-
Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 100 rpm)[7].
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for at least 1 hour to let undissolved solids settle.
-
Separation: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining microparticulates. This step is critical to prevent artificially high results from suspended solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method (see Section 4). The concentration is determined against a standard calibration curve.
-
Confirmation: The solubility is reported as the mean concentration from the time points that have reached a plateau (e.g., the 48 and 72-hour results are within ±5% of each other).
Figure 1: Shake-Flask Solubility Workflow
Stability Profile: Predicting and Preventing Degradation
Understanding the chemical stability of this compound is crucial for defining storage conditions, identifying potential incompatibilities, and developing analytical methods capable of detecting degradation products[4]. Forced degradation (or stress testing) studies are the cornerstone of this evaluation[8][9].
Forced Degradation Studies: An Overview
Forced degradation involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and products[4][10]. The goal is to achieve a target degradation of 5-20% of the parent compound. Degradation beyond this level can lead to secondary and tertiary degradants, complicating pathway analysis[8].
Key Stress Conditions:
-
Acidic & Basic Hydrolysis: Evaluates susceptibility to pH-mediated degradation. The ester functional group is a likely point of hydrolysis.
-
Oxidation: Tests for sensitivity to oxidative stress.
-
Photostability: Assesses degradation upon exposure to light, as guided by ICH Q1B[11][12].
-
Thermal Stability: Evaluates the effect of heat.
Experimental Protocol: Forced Degradation Study
Causality in Protocol Design: This protocol includes a "time zero" and a "control" sample for each condition. The control (stored at ambient temperature in the dark) allows for differentiation between degradation caused by the stress condition versus the solvent/matrix itself. The time zero sample provides the initial, unstressed baseline. The selection of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) are standard starting points in the industry, chosen to be sufficiently harsh to induce degradation without being unrealistic[8].
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stressing:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).
-
Thermal (Solution): Use 2 mL of the stock solution.
-
Thermal (Solid): Place a small amount of the solid compound in a clear vial.
-
Photostability (Solution): Place 2 mL of the stock solution in a quartz cuvette or transparent vial. Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Control: Prepare a sample by mixing 1 mL of stock solution with 1 mL of water.
-
-
Stressing Conditions:
-
Hydrolysis & Oxidation: Place vials in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples with an equimolar amount of base/acid before analysis.
-
Thermal: Place solid and solution samples in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose the samples in a photostability chamber according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[11][13].
-
-
Analysis: Analyze all stressed samples, controls, and a "time zero" sample using a validated stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Monitor for the formation of new peaks (degradants).
-
Perform a mass balance calculation (% Assay + % Total Impurities) to ensure all major degradants are accounted for. A good mass balance is typically >95%.
-
Figure 2: Forced Degradation Study Logic
Analytical Methodologies: The Key to Accurate Measurement
A robust, stability-indicating analytical method is a prerequisite for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and suitable technique[14][15].
Method Requirements:
-
Specificity: The method must be able to resolve the main peak (this compound) from all potential degradation products and impurities[4]. This is confirmed during the forced degradation study.
-
Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure that it provides reliable quantitative data.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectral information about unknown degradants.
A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer).
Summary and Recommendations
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound.
Key Takeaways & Recommendations:
-
Solubility: Due to its structure, the compound is expected to have low aqueous solubility but good solubility in polar organic solvents. The shake-flask method is the definitive technique for quantitative determination . This data is essential for selecting appropriate solvents for synthesis, purification, and formulation.
-
Stability: The ester functionality is a potential liability for hydrolysis under both acidic and basic conditions. Forced degradation studies are mandatory to understand these liabilities . The results of these studies directly inform handling and storage protocols.
-
Storage: Based on preliminary data, this compound should be stored at 2–8°C under an inert atmosphere and protected from light to minimize potential thermal and photolytic degradation[3].
-
Analytical Control: A validated, stability-indicating HPLC method is not optional; it is the central tool that ensures the integrity of all solubility and stability data.
By implementing these systematic, field-proven methodologies, researchers can generate high-quality, reliable data, mitigating risks in the drug development process and ensuring the robust application of this valuable chemical intermediate.
References
- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [m.chemicalbook.com]
- 2. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 3. This compound | 884494-84-2 [sigmaaldrich.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comprehensive Technical Guide to the Safe Handling of Methyl 2-fluoro-4-iodonicotinate
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-fluoro-4-iodonicotinate (CAS No. 884494-84-2). As a substituted halopyridine, this compound is a valuable intermediate in pharmaceutical synthesis, but its chemical properties necessitate a thorough understanding and implementation of rigorous safety protocols.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative, appearing as a white to off-white solid at room temperature.[2] Understanding its physical properties is the first step in a comprehensive risk assessment, as they dictate appropriate storage conditions and potential exposure routes.
| Property | Value | Source |
| CAS Number | 884494-84-2 | [1] |
| Molecular Formula | C₇H₅FINO₂ | [1] |
| Molecular Weight | 281.02 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 287°C | [1][2] |
| Flash Point | 127°C | [1][2] |
| Density | 1.913 g/cm³ | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, compiled from supplier safety data, indicates multiple health risks. It is crucial to consult the most comprehensive hazard information available, as classifications can vary slightly between suppliers. The following table represents a consolidated and conservative classification.
| GHS Pictogram | Signal Word | Hazard Class & Statement |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[1] | ||
| Skin Irritation (Category 2) - H315: Causes skin irritation.[1] | ||
| Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1] | ||
| Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[1] | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1] |
The presence of fluoro, iodo, and nicotinate ester functional groups on a pyridine ring contributes to its reactivity and toxicological profile. Pyridine and its derivatives are known to be readily absorbed through the skin and can cause systemic effects, while halogenated compounds can present unique metabolic and disposal challenges.[4][5][6]
Risk Assessment and Exposure Control
A proactive approach to safety involves minimizing exposure through a hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Due to the compound's potential for respiratory irritation (H335) and its classification as harmful if inhaled (H332), all handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][7] The fume hood provides critical ventilation to capture and exhaust any dust or vapors, preventing inhalation exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | PPE Specification | Rationale and Causality |
| Eyes/Face | Chemical splash goggles and a face shield (when splash potential is high). | Protects against accidental splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient.[8] |
| Hands | Butyl rubber or other appropriate chemical-resistant gloves. Double-gloving is recommended. | Protects against skin irritation (H315) and absorption (H312). Nitrile gloves may offer limited protection and are not recommended for extended contact or spill cleanup with pyridine-like substances.[9] Always check manufacturer compatibility charts. |
| Body | Flame-resistant lab coat, fully buttoned. | Provides a barrier against incidental skin contact and protects personal clothing. |
| Respiratory | Not required if work is performed in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection.[7] For emergency situations or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[8] |
Standard Operating Procedures for Safe Handling
Adherence to a validated, step-by-step protocol is essential for minimizing risk.
Preparation and Weighing
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Prepare the Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the required amount of the solid compound using a clean spatula, avoiding the generation of dust.
-
Seal and Store: Immediately and securely seal the main stock container. Wipe it down with a damp cloth to remove any residual powder before returning it to storage.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing accidents.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]
-
Light: Keep in a dark place, as halogenated compounds can be light-sensitive.[10]
-
Location: Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12] |
Accidental Spill Response
The following workflow outlines the procedure for responding to a small laboratory spill. For large spills, evacuate the area and contact institutional emergency response personnel.
Caption: Workflow for responding to an accidental spill.
Waste Management and Disposal
Disposal of iodinated organic compounds requires careful consideration to minimize environmental impact.[13] Simply designating it as hazardous waste is the minimum requirement; however, a more responsible approach involves chemical neutralization where feasible.
Principle: Elemental iodine (I₂) is significantly more toxic to aquatic life than the iodide ion (I⁻).[14] While this compound contains covalently bonded iodine, waste streams containing residual reagent or byproducts can be treated to reduce the overall hazard. A common laboratory method is to reduce iodine species to iodide using a reducing agent like sodium thiosulfate.
Protocol for Treating Iodinated Waste Streams
-
Collect all waste containing this compound into a designated, labeled hazardous waste container.
-
Working in a fume hood, adjust the pH of the aqueous waste stream to be neutral or slightly basic.
-
Slowly add a 10% solution of sodium thiosulfate while stirring. Continue adding until any characteristic color from iodine species (if present) disappears.
-
The final, treated solution should be collected by a certified hazardous waste disposal service.[15] Never pour chemical waste down the drain.[14][15]
Conclusion
This compound is a potent chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By prioritizing engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and planning for emergencies and disposal, researchers can effectively manage the risks associated with this compound. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 2. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]
- 3. This compound Price at Chemsrc [chemsrc.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.fi [fishersci.fi]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. thermofishersci.in [thermofishersci.in]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. reddit.com [reddit.com]
- 15. collectandrecycle.com [collectandrecycle.com]
Methyl 2-fluoro-4-iodonicotinate: A Technical Guide for Strategic Application in Research and Development
Introduction: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. Among the myriad of fluorine-containing building blocks, substituted pyridines hold a place of prominence due to their prevalence in a vast number of approved pharmaceuticals. This guide provides an in-depth technical overview of Methyl 2-fluoro-4-iodonicotinate, a versatile synthetic intermediate poised for significant applications in drug discovery and materials science. We will delve into its commercial availability, synthesis, and potential applications, offering a practical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
This compound is a halogenated pyridine derivative that presents as a white to off-white solid.[4] Its structure incorporates a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with a methyl ester at the 3-position. This trifunctional arrangement provides a rich platform for diverse chemical transformations.
| Property | Value | Source |
| CAS Number | 884494-84-2 | [4][5] |
| Molecular Formula | C₇H₅FINO₂ | [4][5] |
| Molecular Weight | 281.02 g/mol | [5] |
| Boiling Point | 287 °C | [5] |
| Density | 1.913 g/cm³ | [5] |
| Flash Point | 127 °C | [5] |
| Storage | Inert atmosphere, 2-8°C, protect from light | [4] |
Commercial Availability and Sourcing
This compound is readily available from a range of commercial suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH2D6FCBC2 | ≥97% | Grams to Kilograms |
| Ambeed | A2D6FCBC | ≥97% | Grams to Kilograms |
| BLD Pharm | BD233485 | ≥98% | Grams to Kilograms |
| ChemicalBook | CB6468022 | ≥98% | Grams to Kilograms |
| Echemi | Varies | ≥98% | Grams to Kilograms |
| Lab-Chemicals.com | Varies | Inquire | Grams to Kilograms |
Note: Catalog numbers and available quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Synthesis of this compound: A Detailed Protocol
The most direct and commonly cited method for the preparation of this compound is the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid.[5][6] This approach is favored for its high efficiency and straightforward purification.
Reaction Scheme
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Fluoro-4-iodonicotinic acid
-
Trimethylsilyldiazomethane (10% solution in hexanes)
-
Anhydrous Diethyl Ether
-
Anhydrous Methanol
-
Silica Gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolution of the Starting Material: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodonicotinic acid (1.0 eq.) in a 1:1 mixture of anhydrous diethyl ether and anhydrous methanol.[5][6]
-
Esterification: To the stirred solution at room temperature, slowly add a 10% hexane solution of trimethylsilyldiazomethane (1.2 eq.). The addition should be done dropwise to control the evolution of nitrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents and excess trimethylsilyldiazomethane.
-
Purification: Purify the resulting residue by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[5][6]
-
Product Isolation and Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale and Scientific Insights
The choice of trimethylsilyldiazomethane as the esterifying agent is strategic. It offers a milder and often higher-yielding alternative to more traditional methods like Fischer esterification, which may require harsh acidic conditions and high temperatures that could be detrimental to the sensitive halogenated pyridine ring. The use of a mixed solvent system of ether and methanol ensures the solubility of both the starting carboxylic acid and the diazomethane reagent. Purification by silica gel chromatography is a standard and effective method for removing any unreacted starting material and byproducts.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules, primarily due to the orthogonal reactivity of its functional groups. The fluorine atom can enhance biological activity and metabolic stability, the iodine atom is a versatile handle for cross-coupling reactions, and the methyl ester can be readily hydrolyzed or converted to other functional groups.
Caption: Potential synthetic pathways and therapeutic applications.
While specific examples of late-stage clinical candidates directly using this compound are not yet prominent in publicly available literature, its utility can be inferred from the vast number of patents and research articles employing similar fluorinated and iodinated pyridine building blocks. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, respectively, at this position. This versatility enables the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies.
The fluorine atom at the 2-position can serve to modulate the basicity of the pyridine nitrogen and can also form key interactions with biological targets. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere and protect from light.[4]
For comprehensive safety information, always refer to the latest version of the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
The identity and purity of this compound are typically confirmed by ¹H NMR spectroscopy.
-
¹H NMR (300 MHz, DMSO-d₆): δ 3.94 (s, 3H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 8.07 (dd, J = 5.3, 0.8 Hz, 1H).[5][6]
The singlet at 3.94 ppm corresponds to the methyl ester protons. The two doublets of doublets at 7.98 and 8.07 ppm are characteristic of the two protons on the pyridine ring. Further characterization by ¹³C NMR, IR, and mass spectrometry should be performed for complete structural elucidation and purity assessment.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its commercial availability and straightforward preparation, coupled with the strategic placement of its fluoro, iodo, and methyl ester functional groups, make it an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. This compound | 884494-84-2 [sigmaaldrich.com]
- 5. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 6. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]
The Strategic Deployment of Methyl 2-fluoro-4-iodonicotinate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the versatile functionalization of heterocyclic scaffolds are paramount for the development of novel therapeutics with optimized pharmacological profiles. Methyl 2-fluoro-4-iodonicotinate has emerged as a powerhouse building block, a testament to the elegant convergence of these two principles. This technical guide provides an in-depth exploration of the core attributes of this reagent, elucidating its physicochemical properties, reactivity, and diverse applications in medicinal chemistry. We will delve into the mechanistic rationale behind its utility in pivotal cross-coupling reactions and showcase its instrumental role in the synthesis of high-value clinical candidates targeting a spectrum of diseases, from viral infections to neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate to accelerate their discovery programs.
Introduction: The Rise of Fluorinated Pyridines in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties. The strategic introduction of a fluorine atom onto this ring can profoundly and beneficially alter a molecule's characteristics. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and modulate pKa to improve cell permeability and bioavailability.[1][2][3]
This compound (CAS 884494-84-2) is a trifunctional reagent that capitalizes on these advantages. It presents three distinct points of chemical diversity:
-
A 2-fluoro substituent that activates the pyridine ring for nucleophilic aromatic substitution and imparts the aforementioned benefits of fluorination.
-
A highly reactive 4-iodo group, an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
-
A methyl ester at the 3-position, which can be further modified, for instance, through hydrolysis and amidation.
This unique combination of functionalities makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective implementation in a synthetic workflow.
| Property | Value | Reference(s) |
| CAS Number | 884494-84-2 | [4] |
| Molecular Formula | C₇H₅FINO₂ | [4] |
| Molecular Weight | 281.02 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 287 °C | [4] |
| Density | 1.913 g/cm³ | [4] |
| Storage | 2–8 °C under inert gas | [4] |
Synthesis: this compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid. A common and efficient method involves esterification using trimethylsilyldiazomethane in a mixture of ether and methanol.[4]
Core Applications in Medicinal Chemistry: A Reaction-Based Perspective
The C-I bond at the 4-position is the primary site of reactivity for introducing molecular diversity. The following sections detail the application of this compound in key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance. In the context of this compound, this reaction is pivotal for introducing aryl and heteroaryl moieties, which are common features in many drug molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv.). The choice of catalyst and ligand is crucial and may require optimization for specific substrates.
-
Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Causality and Insights: The high reactivity of the C-I bond ensures that the oxidative addition to the Pd(0) catalyst proceeds efficiently. The 2-fluoro substituent, being highly electronegative, can influence the electronic properties of the pyridine ring, potentially affecting the rate of reductive elimination. The choice of a bulky, electron-rich phosphine ligand like dppf helps to stabilize the palladium catalyst and promote efficient coupling.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl fragments, which can serve as rigid linkers or be further elaborated into other functional groups.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by flash column chromatography.
Causality and Insights: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The high reactivity of the iodo-substituent on the pyridine ring facilitates the initial oxidative addition to the palladium center. The use of a copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium complex.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly important in medicinal chemistry, as the aniline and related motifs are present in a vast number of biologically active compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a suitable base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.), a palladium precatalyst, and a phosphine ligand.
-
Catalyst System: A common catalyst system is Pd₂(dba)₃ with a bulky, electron-rich ligand such as Xantphos or BINAP.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Causality and Insights: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the formation of the palladium-amido complex. Bulky biarylphosphine ligands are essential to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and to prevent catalyst decomposition.[5]
Case Studies: From Building Block to Clinical Candidate
The true value of this compound is demonstrated by its successful application in the synthesis of innovative drug candidates.
Orexin Receptor Antagonists for Insomnia
Orexin receptors are implicated in the regulation of sleep and wakefulness, making them attractive targets for the treatment of insomnia. This compound has been utilized as a key starting material in the synthesis of pyrrolidine-based orexin receptor antagonists. In a patented synthesis, it undergoes a Suzuki coupling to introduce a substituted aryl group at the 4-position, forming a key biaryl intermediate that is further elaborated to the final active pharmaceutical ingredient.
Antiviral Agents: Targeting Monkeypox and HIV
-
Monkeypox Virus Inhibitors: In the quest for novel antiviral therapies, researchers have developed 1-Hydroxy-1,8-napthyridinone (DHN) analogs that potently inhibit the Monkeypox Virus Resolvase. The synthesis of a key subtype of these inhibitors commences with a Suzuki coupling of a boronic acid or ester to this compound. This initial C-C bond formation sets the stage for subsequent cyclization and functionalization steps to build the complex naphthyridinone core.
-
Anti-HIV Agents: This versatile building block has also been employed in the synthesis of 1-hydroxy naphthyridine compounds as potential anti-HIV agents that inhibit HIV integrase and/or RNase H. A Suzuki coupling between this compound and a substituted phenyl boronic acid is a key step in constructing the core structure of these inhibitors.
Modulators for Inflammatory Diseases and Cancer
Novel isoindoline derivatives have been developed as modulators of PDE4 or TNF-α for the treatment of cancer and inflammatory diseases. The synthesis of these complex molecules has been shown to utilize this compound as a crucial intermediate.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational design in chemical synthesis for drug discovery. Its trifunctional nature provides a robust platform for the efficient construction of complex and diverse molecular scaffolds. The strategic placement of the fluoro, iodo, and methyl ester groups allows for a modular and predictable approach to library synthesis and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly vital role in the future of medicinal chemistry.
References
The Strategic Utility of Methyl 2-fluoro-4-iodonicotinate in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Growing Prominence of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Among the myriad of fluorinated building blocks, heteroaromatic systems, particularly pyridines, have garnered significant attention due to their prevalence in biologically active compounds. This guide focuses on a particularly versatile and powerful building block: Methyl 2-fluoro-4-iodonicotinate .
This trifunctional pyridine derivative, bearing a fluoro group, an iodo substituent, and a methyl ester, offers a rich platform for molecular elaboration. The orthogonal reactivity of the C-F and C-I bonds, coupled with the potential for modification of the ester, allows for a diverse range of synthetic transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound as a cornerstone in the construction of complex, biologically relevant molecules. We will delve into the mechanistic underpinnings of its key reactions and provide practical, field-proven protocols for its use in pivotal cross-coupling chemistries.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of a building block is fundamental to its effective utilization.
| Property | Value |
| CAS Number | 884494-84-2 |
| Molecular Formula | C₇H₅FINO₂ |
| Molecular Weight | 281.02 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert atmosphere |
¹H NMR (300 MHz, DMSO-d₆): δ 8.06 (d, J= 5.4 Hz, 1H), 7.97 (d, J= 5.1 Hz, 1H), 3.93 (s, 3H).[2]
Synthesis of this compound: A Practical Approach
The accessibility of a building block is a critical factor in its widespread adoption. A common and efficient synthesis of this compound starts from 2-fluoro-4-iodonicotinic acid.
Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinic acid
Objective: To synthesize this compound via esterification.
Materials:
-
2-fluoro-4-iodonicotinic acid
-
Methanol (MeOH)
-
(Trimethylsilyl)diazomethane (TMSCHN₂) solution (e.g., 2.0 M in hexanes)
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodonicotinic acid (1.0 eq) in a mixture of methanol and diethyl ether.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of (trimethylsilyl)diazomethane (a slight excess, e.g., 1.1-1.2 eq) dropwise to the stirred reaction mixture. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.[3]
The Synthetic Versatility of this compound: A Gateway to Molecular Diversity
The true power of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This chemoselectivity allows for the sequential and regioselective introduction of diverse functionalities at the C4 and C2 positions of the pyridine ring.
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds at the C4 Position
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4][5] In the context of this compound, this reaction proceeds with high selectivity at the C4 position, leaving the C2-fluoro substituent intact for subsequent functionalization.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of ligand can influence reaction efficiency and substrate scope.
-
Base: A base, typically an aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Objective: To synthesize a 4-aryl-2-fluoronicotinate derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous Na₂CO₃ solution (2.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene, ethanol, and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (e.g., 80-100°C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds, reacting aryl halides with terminal alkynes.[2][3] This reaction, typically co-catalyzed by palladium and copper, allows for the introduction of an alkynyl group at the C4 position of this compound.
Causality Behind Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are standard. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Solvent: The amine base often serves as the solvent, or a co-solvent like THF or DMF can be used.
Objective: To synthesize a 4-alkynyl-2-fluoronicotinate derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of THF and Et₃N.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the selective amination of this compound at the C4 position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Case Studies: this compound in Drug Discovery
The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. This compound has been utilized as a key intermediate in the development of novel therapeutics.
Synthesis of Potential Anti-HIV Agents
In the quest for new treatments for HIV, novel 1-hydroxy naphthyridine compounds have been explored as inhibitors of HIV integrase. A patent discloses the use of this compound as a starting material in the synthesis of these potential anti-HIV agents. The synthetic route involves an initial Suzuki coupling at the C4 position.
Synthetic Step from Patent: A solution of this compound is reacted with 3-bromophenyl boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in a toluene/ethanol/water solvent system at 110°C. This step forges a key biaryl bond, demonstrating the utility of the building block in constructing the core scaffold of these complex molecules.
Development of Orexin Receptor Antagonists
Orexin receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive target for drug development. A patent application describes the synthesis of novel pyrrolidine orexin receptor antagonists, where this compound serves as a crucial intermediate.[3]
Conclusion: A Versatile and Indispensable Tool for the Modern Synthetic Chemist
This compound has emerged as a highly valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery. Its trifunctional nature, combined with the predictable and selective reactivity of its halogen substituents, provides a robust platform for the efficient construction of complex molecular architectures. The ability to perform sequential cross-coupling reactions at the C4 and C2 positions allows for a high degree of molecular diversification from a single, readily accessible starting material. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly pivotal role in the discovery and development of the next generation of therapeutics.
References
- 1. AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 2. WO2016100154A1 - Pyrrolidine orexin receptor antagonists - Google Patents [patents.google.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents - Google Patents [patents.google.com]
Methodological & Application
"Methyl 2-fluoro-4-iodonicotinate" in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Application of Methyl 2-fluoro-4-iodonicotinate in Suzuki-Miyaura Cross-Coupling Reactions
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The pyridine motif is a prevalent core in numerous pharmacologically active agents, while fluorine substitution can profoundly enhance a molecule's pharmacokinetic and physicochemical properties.[2][4] Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[1][4][5]
This compound emerges as a particularly valuable building block, combining three key features for drug development professionals:
-
A Pyridine Core: A privileged scaffold in medicinal chemistry.
-
A Fluoro Substituent: Positioned at the 2-position, it electronically activates the C-I bond and offers a site for metabolic blocking.[4][6]
-
An Iodo Substituent: Located at the 4-position, it serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, with the C-I bond being the most reactive among halogens for oxidative addition to a palladium catalyst.[7]
This application note provides a detailed exploration of the use of this compound as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[8][9] We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into optimizing this critical transformation for the synthesis of novel 2-fluoro-4-aryl-nicotinate derivatives.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[8] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[8][10] The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides (like chlorides), but is generally fast for iodides.[7]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[8][10]
-
Reductive Elimination: The two organic partners (the nicotinoyl and the R-group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[7][8]
Application Protocol: Suzuki-Miyaura Coupling of this compound
This section provides a robust, general protocol for the coupling of this compound with various aryl and heteroaryl boronic acids. The causality behind each choice of reagent and condition is explained to ensure reproducibility and facilitate optimization.
Key Reagents and Rationale
| Component | Example | Role & Scientific Rationale |
| Electrophile | This compound | The pyridine-iodide substrate. The C-I bond is highly reactive towards oxidative addition. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid | The source of the new carbon fragment. Using a slight excess (1.2-1.5 equiv.) ensures complete consumption of the more valuable iodo-substrate. |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂: A robust and versatile precatalyst. The dppf ligand is both electron-rich and bulky, promoting efficient oxidative addition and reductive elimination while providing stability.[6][11] Pd(PPh₃)₄: A pre-formed Pd(0) source that does not require an activation step, which can be beneficial for sensitive substrates.[12] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation. Carbonates and phosphates are often preferred over stronger bases like hydroxides to minimize base-sensitive functional group degradation and reduce the risk of protodeboronation, a common side reaction with heteroaryl boronic acids.[12][13] |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water | A polar aprotic solvent like dioxane or toluene solubilizes the organic components and catalyst. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv.)
-
Aryl or Heteroaryl boronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (e.g., Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Causality: Combining the solids first under ambient conditions is convenient. Using a flame-dried flask under an inert atmosphere is critical to exclude oxygen and moisture, which can deactivate the catalyst and promote unwanted side reactions.[12]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: This "purge cycle" ensures the reaction environment is free of oxygen. Pd(0) species and phosphine ligands are susceptible to oxidation, which would render the catalyst inactive.[12]
-
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, v/v) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Causality: The solvent mixture is degassed prior to addition (by sparging with argon for 15-30 minutes) as an additional precaution to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure proper mixing in the biphasic system.[14]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Causality: This procedure extracts the desired organic product into the organic phase, leaving the inorganic base and palladium residues primarily in the aqueous phase.
-
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Causality: The brine wash removes residual water from the organic layer. The drying agent removes the final traces of water before solvent evaporation.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-fluoro-4-aryl-nicotinate product.[15]
Troubleshooting and Optimization
Even robust protocols can require optimization. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair are known challenges in coupling heteroaryl halides.[6][16]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Oxidation of Pd(0) or phosphine ligand. | Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[12] |
| Inefficient Transmetalation: Base may not be optimal for the specific boronic acid. | Screen alternative bases like K₃PO₄, Cs₂CO₃, or CsF. Cesium fluoride can be particularly effective in some cases by forming a highly reactive trifluoroborate species in situ.[14] | |
| Formation of Protodeboronated Byproduct | Boronic Acid Instability: Heteroaryl boronic acids are prone to protodeboronation (C-B bond cleavage).[12] | Convert the boronic acid to its more stable pinacol ester derivative and use anhydrous conditions with a base like K₃PO₄.[6][12] Use bulky, electron-rich ligands (e.g., SPhos, XPhos) which can accelerate the desired coupling, outcompeting the decomposition pathway.[17] |
| Formation of Homocoupled Product | Oxidative Homocoupling: Oxygen can promote the homocoupling of the boronic acid. | Improve degassing procedures. Ensure a leak-proof reaction setup. |
Conclusion
This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct and modular route to a diverse array of 2-fluoro-4-aryl-nicotinates. Understanding the mechanistic principles of the catalytic cycle and the specific challenges associated with heteroaryl substrates is paramount for success. The protocol detailed herein provides a validated starting point for researchers. By carefully controlling the reaction atmosphere, and by rationally selecting the catalyst, ligand, and base, chemists can efficiently leverage this powerful building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-fluoro-4-iodonicotinate for Advanced Pharmaceutical Synthesis
Abstract and Strategic Overview
Methyl 2-fluoro-4-iodonicotinate has emerged as a highly valuable and versatile building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring an ester for further derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive iodine atom—makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this key intermediate in cornerstone C-C and C-N bond-forming reactions. We will move beyond simple procedural lists to dissect the causality behind protocol design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols and discussions herein are designed to empower researchers to leverage this scaffold for the efficient construction of complex molecular architectures.[1][2]
Profile: this compound
Understanding the substrate is the foundation of successful reaction design. The reactivity of this compound is dominated by the carbon-iodine bond, which is the primary site for oxidative addition by a palladium(0) catalyst.[3] The C-I bond is significantly weaker and more polarizable than the C-F, C-H, or C-C bonds within the molecule, ensuring high chemoselectivity. The electron-deficient nature of the pyridine ring, further enhanced by the fluoro and methyl ester groups, generally accelerates the rate-determining oxidative addition step.[3]
| Property | Value |
| CAS Number | 884494-84-2 |
| Molecular Formula | C₇H₅FINO₂ |
| Molecular Weight | 281.02 g/mol |
| Appearance | Solid |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |
| Key Reactive Site | C4-Iodo bond |
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are revolutionary tools for forming carbon-carbon and carbon-heteroatom bonds.[4] The majority of these transformations proceed through a common, elegant catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a square planar Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation (for couplings like Suzuki) or Coordination/Insertion (for couplings like Heck): The organic moiety from a second coupling partner is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][5]
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Methyl 2-fluoro-4-iodonicotinate as a Strategic Precursor in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational, with pyridine derivatives holding a place of particular prominence. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Methyl 2-fluoro-4-iodonicotinate (CAS: 884494-84-2) has emerged as a highly valuable and versatile building block in this context.[1] Its structure is uniquely powerful for two primary reasons: the fluorine atom at the 2-position can enhance metabolic stability and modulate the electronic properties of the ring, while the iodine atom at the 4-position serves as an exceptionally efficient handle for carbon-carbon bond formation via cross-coupling reactions.[2][3] This combination makes it an indispensable precursor for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][4]
This guide provides an in-depth look at the properties of this compound and details field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and development.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is paramount for its successful and safe application.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 884494-84-2 | [5] |
| Molecular Formula | C₇H₅FINO₂ | [5] |
| Molecular Weight | 281.02 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | ~287 °C | [5] |
| Purity | Typically ≥97% |
| Storage | Store at 2-8 °C under an inert atmosphere, protected from light. |[5] |
Table 2: GHS Safety & Handling Information
| Category | Information |
|---|---|
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Scientist's Note on Handling: Beyond the formal GHS statements, good laboratory practice is essential. Always handle this compound in a well-ventilated chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[6] Due to its reactivity, avoid contact with strong oxidizing agents and strong acids.[8]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with excellent yields.[9] We will focus on two of the most impactful transformations: the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[10] In this context, it is used to introduce diverse aryl or heteroaryl substituents at the 4-position of the pyridine ring, creating the biaryl structures common to many kinase inhibitors and other targeted therapeutics.[9] The general catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a base-activated boronic acid, and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst.[10]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne.[11] This reaction is vital for introducing rigid alkynyl linkers into molecules, which can serve as scaffolds to orient other functional groups or act as precursors for further synthetic manipulations, such as the synthesis of heterocycles.[12][13] Modern protocols are often copper-free, which simplifies purification by preventing the formation of alkyne homocoupling byproducts.[12]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a strong starting point for optimization based on specific substrate requirements.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a Methyl 4-Aryl-2-fluoronicotinate derivative, a common pharmaceutical intermediate.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 2-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via cannula or syringe. The concentration is typically around 0.1-0.2 M with respect to the starting iodide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is fully consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Removing oxygen is critical for preventing catalyst deactivation.[10]
-
Base & Water: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[14] The presence of water often accelerates the reaction and aids in dissolving the inorganic base.[15]
-
Ligand Choice (dppf): The dppf ligand is robust and effective for a wide range of substrates, promoting the key steps of the catalytic cycle. Other modern, bulky phosphine ligands can also be highly effective.[15]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Objective: To synthesize a Methyl 4-Alkynyl-2-fluoronicotinate derivative, a versatile intermediate for further functionalization.
Workflow Diagram:
Caption: Copper-Free Sonogashira Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 2-5 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Solvents for extraction and chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove amine hydrohalide salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Choices:
-
Copper-Free System: Eliminating the copper co-catalyst simplifies the procedure and purification, avoiding the formation of di-yne homocoupling products (Glaser coupling) which can be difficult to separate.[12]
-
Amine Base: The amine serves a dual purpose: it acts as an acid scavenger for the HI generated during the reaction and is also believed to participate in the catalytic cycle by forming an acetylide intermediate.[11]
-
Catalyst: While classic catalysts like Pd(PPh₃)₂Cl₂ are effective, more advanced, air-stable precatalysts can also be employed for improved efficiency and lower catalyst loadings, especially in library synthesis.[12]
Conclusion
This compound is a quintessential example of a modern building block designed for efficiency and versatility in pharmaceutical synthesis. Its well-defined reactive sites allow for the sequential and controlled introduction of molecular complexity. The robust Suzuki-Miyaura and Sonogashira coupling protocols detailed herein provide reliable pathways for leveraging this precursor to construct novel and diverse intermediates, accelerating the journey of drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. regi.com [regi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from Methyl 2-fluoro-4-iodonicotinate
Abstract: Methyl 2-fluoro-4-iodonicotinate is a trifunctionalized pyridine scaffold of significant value in medicinal chemistry and drug discovery. Its unique arrangement of three distinct reactive centers—a C4-iodide for cross-coupling, a C2-fluoride for nucleophilic aromatic substitution, and a C3-ester for derivatization—offers a powerful platform for the convergent and divergent synthesis of complex heterocyclic structures. This guide provides an in-depth exploration of the strategic utilization of this building block, detailing field-proven protocols for key transformations and illustrating synthetic pathways toward novel molecular architectures, particularly those relevant to kinase inhibitor development.[1][2]
Foundational Chemistry: Understanding the Reactive Sites
The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. A strategic approach to synthesis requires a clear understanding of the conditions under which each site can be selectively addressed.
-
C4-Iodo Position : The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the low C-I bond dissociation energy. This position is ideal for introducing carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[3][4][5]
-
C2-Fluoro Position : The fluorine atom at the C2 position, being alpha to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr).[6][7] This allows for the introduction of O-, N-, and S-linked substituents under relatively mild conditions.
-
C3-Methyl Ester : This group is the most stable under typical cross-coupling and SNAr conditions but can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation or other transformations.
This differential reactivity allows for predictable, sequential functionalization, which is the cornerstone of modern synthetic strategy.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-iodo group serves as the primary anchor point for building molecular complexity through the formation of new C-C and C-N bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyridines.[8][9] The choice of catalyst, ligand, and base is critical for achieving high yields while preserving the C2-fluoro and C3-ester functionalities.
Causality in Protocol Design: The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[8][10] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[9] We select a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ to prevent premature hydrolysis of the methyl ester.
Protocol 2.1: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Anhydrous Na₂SO₄, Ethyl Acetate, Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | Methyl 2-fluoro-4-phenylnicotinate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-fluoro-4-(4-methoxyphenyl)nicotinate | 88-96% |
| 3 | 3-Pyridinylboronic acid | Methyl 2-fluoro-4-(pyridin-3-yl)nicotinate | 75-85% |
| 4 | Thiophen-2-ylboronic acid | Methyl 2-fluoro-4-(thiophen-2-yl)nicotinate | 80-90% |
| Yields are representative and may vary based on specific conditions and scale. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to 4-alkynyl nicotinates, which are valuable intermediates for constructing more complex heterocyclic systems through cyclization reactions or as components in molecular electronics.[4][11]
Causality in Protocol Design: This reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[4] This intermediate readily undergoes transmetalation with the Pd(II) complex. An amine base (e.g., triethylamine) is used both to neutralize the HX byproduct and to serve as a solvent.[4] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[12]
Protocol 2.2: Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (if used) followed by the amine solvent and the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 6-24 hours. For less reactive substrates, warming to 40-50 °C may be required. Monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Entry | Alkyne | Product | Typical Yield |
| 1 | Phenylacetylene | Methyl 2-fluoro-4-(phenylethynyl)nicotinate | 85-95% |
| 2 | Trimethylsilylacetylene | Methyl 2-fluoro-4-((trimethylsilyl)ethynyl)nicotinate | 90-98% |
| 3 | Propargyl alcohol | Methyl 2-fluoro-4-(3-hydroxyprop-1-yn-1-yl)nicotinate | 70-85% |
| Yields are representative and may vary based on specific conditions and scale. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals.[3][13] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base.
Causality in Protocol Design: The choice of ligand is crucial and depends on the nature of the amine. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting.[13] A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is needed to deprotonate the amine, facilitating its coordination to the palladium center.[3][14]
Protocol 2.3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or RuPhos (0.08 equiv)
-
NaOt-Bu or Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene or Dioxane, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat to 90-110 °C for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-deficient nature of the pyridine ring, combined with the high electronegativity of the C2-fluorine, makes this position susceptible to attack by nucleophiles.[6][15] This reaction proceeds via a Meisenheimer complex intermediate.
Causality in Protocol Design: SNAr reactions are typically promoted by a base, which serves to deprotonate the incoming nucleophile (e.g., an alcohol, amine, or thiol), increasing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the anionic nucleophile highly reactive.[6][7] These reactions are often highly regioselective for the C2-fluoro position over the C4-iodo position, as the fluorine is a better SNAr leaving group and is more activated by the ring nitrogen.
Protocol 3.1: General Procedure for SNAr with O-, N-, and S-Nucleophiles
Materials:
-
This compound (or a C4-substituted derivative) (1.0 equiv)
-
Nucleophile (Alcohol, Amine, or Thiol) (1.1-1.5 equiv)
-
K₂CO₃ or Cs₂CO₃ (for alcohols/thiols) or DIPEA (for amines) (2.0-3.0 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
To a stirred solution of the nucleophile in DMF/DMSO, add the base and stir for 15 minutes at room temperature.
-
Add the this compound substrate.
-
Heat the reaction to 60-100 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor by TLC or LC-MS.
-
Once complete, cool the mixture and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer extensively with water to remove the high-boiling-point solvent, followed by brine.
-
Dry, concentrate, and purify by flash column chromatography or recrystallization.
| Nucleophile Type | Example Nucleophile | Product Type | Notes |
| O-Nucleophile | Phenol | 2-Phenoxy-4-iodonicotinate | Requires a strong base like K₂CO₃ or Cs₂CO₃. |
| N-Nucleophile | Morpholine | 2-Morpholino-4-iodonicotinate | Can often proceed at lower temperatures. |
| S-Nucleophile | Thiophenol | 2-(Phenylthio)-4-iodonicotinate | Thiols are highly nucleophilic; reactions are often rapid. |
Strategic Sequential Functionalization Workflows
The true power of this compound is realized through the sequential application of the reactions described above. This allows for the controlled, regioselective construction of highly decorated heterocyclic cores.
Workflow A: Cross-Coupling First, then SNAr
This is the most common strategy. The robust C-C or C-N bond is formed first at C4, followed by the introduction of a nucleophile at C2.
Caption: Workflow A: C4 cross-coupling followed by C2 SNAr.
Workflow B: SNAr First, then Cross-Coupling
This approach is useful if the desired nucleophile is incompatible with the cross-coupling conditions or if the electronic properties of the C2-substituent are needed to modulate the reactivity at C4.
Caption: Workflow B: C2 SNAr followed by C4 cross-coupling.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted heteroaromatic core that interacts with the hinge region of the kinase active site.[2][16] The following is a hypothetical, yet plausible, synthesis of a complex heterocyclic scaffold using the principles outlined.
Caption: Multi-step synthesis of a potential kinase inhibitor scaffold.
This synthetic sequence demonstrates the power of using this compound. A Suzuki coupling first installs a key pyridine moiety often found in kinase inhibitors.[16] This is followed by an SNAr reaction with 3-aminophenol to introduce a flexible linker and an additional point for diversification. Finally, hydrolysis of the ester and subsequent amide coupling with a desired amine completes the synthesis of the complex target molecule.
References
- 1. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. recipharm.com [recipharm.com]
Application Notes and Protocols: Methyl 2-fluoro-4-iodonicotinate as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of targeted kinase inhibitors, the selection of the initial building blocks is a critical determinant of success. Methyl 2-fluoro-4-iodonicotinate (CAS No. 884494-84-2) has emerged as a highly valuable and versatile scaffold for this purpose.[1][2] Its unique trifunctionalized pyridine core offers a convergence of desirable properties for the synthesis of complex, biologically active molecules.
The strategic placement of three distinct functional groups—a methyl ester, a fluorine atom, and an iodine atom—on the pyridine ring provides chemists with orthogonal handles for sequential and selective chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
The iodine atom at the 4-position is the primary site for introducing molecular diversity. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enables the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3] This is the key step for installing the crucial aryl or heteroaryl moieties that often dictate a kinase inhibitor's binding affinity and selectivity.
-
The fluorine atom at the 2-position plays a multifaceted role. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to form key hydrogen bonds with the kinase hinge region.[4][5] Furthermore, the C-F bond is known to enhance metabolic stability and can improve membrane permeability and binding affinity through favorable electrostatic interactions.
-
The methyl ester at the 3-position serves as a versatile precursor for a range of functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or subjected to transformations like the Curtius rearrangement to yield an amino group. This amino group, in turn, can be a key attachment point for other pharmacophoric elements.
This guide provides a detailed exploration of the utility of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed, field-proven protocols for its application in key synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 884494-84-2 | [1] |
| Molecular Formula | C₇H₅FINO₂ | [1] |
| Molecular Weight | 281.03 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
Safety and Handling: this compound is classified as a warning-level chemical, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of a modular approach to kinase inhibitor synthesis, allowing for the convergent assembly of complex molecules.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Scale-Up of Methyl 2-fluoro-4-iodonicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoro-4-iodonicotinate is a key building block in the synthesis of complex pharmaceutical agents. Its production on a larger scale requires careful consideration of reaction conditions, safety hazards, and process optimization to ensure a safe, efficient, and reproducible manufacturing process. This document provides a comprehensive guide to the scale-up of this compound synthesis, detailing a plausible synthetic route, step-by-step protocols for both laboratory and pilot-plant scales, and a thorough analysis of the associated challenges and mitigation strategies. The causality behind experimental choices is explained to provide a deeper understanding of the process, and all recommendations are grounded in established chemical principles and safety protocols.
Introduction: The Significance of this compound
The halogenated pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique electronic properties conferred by fluorine and iodine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, with its strategically placed functional groups, serves as a versatile intermediate for introducing this valuable pharmacophore into complex drug molecules through various cross-coupling reactions. As drug candidates advance through the development pipeline, the demand for such key intermediates necessitates a transition from laboratory-scale synthesis to robust, scalable processes. This guide addresses the critical considerations for this transition.
Proposed Synthetic Pathway
A logical and scalable synthetic route to this compound commences with commercially available 2-fluoronicotinic acid. The proposed multi-step synthesis is outlined below. This pathway is designed to utilize common and well-understood chemical transformations, facilitating a smoother scale-up process.
Caption: Proposed synthetic route for this compound.
Process Scale-Up Considerations: A Deep Dive
Scaling up a chemical synthesis from the benchtop to a pilot plant introduces a new set of challenges that extend beyond simply increasing the quantities of reagents. The following sections dissect the critical aspects of scaling up the synthesis of this compound, with a focus on safety, efficiency, and product quality.
Step 1: Nitration of 2-Fluoronicotinic Acid
The introduction of a nitro group at the 4-position of the pyridine ring is a crucial first step.
-
Causality of Experimental Choices:
-
Reagents: A mixture of nitric acid and sulfuric acid is the standard and most cost-effective nitrating agent for deactivating aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen.
-
Temperature Control: Nitration reactions are highly exothermic. On a large scale, efficient heat removal is paramount to prevent runaway reactions and the formation of undesired byproducts. The reaction temperature must be carefully controlled, typically at low temperatures (e.g., 0-10 °C), using a jacketed reactor with a reliable cooling system.
-
Reagent Addition: The slow, controlled addition of the nitrating mixture to the solution of 2-fluoronicotinic acid is critical to manage the reaction exotherm. On a larger scale, this is achieved using a calibrated dosing pump.
-
-
Scale-Up Challenges and Mitigation:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A pilot-plant reactor with a high-efficiency cooling jacket and good agitation is essential.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and a heterogeneous reaction, resulting in lower yields and increased impurities. The agitator design (e.g., anchor, pitched-blade turbine) and speed must be optimized to ensure efficient mixing of the viscous sulfuric acid solution.
-
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a key transformation to set up the subsequent Sandmeyer reaction.
-
Causality of Experimental Choices:
-
Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred method due to its high efficiency, clean reaction profile, and the fact that the only byproduct is water.[1]
-
Solvent Selection: A solvent such as methanol or ethanol is typically used as it solubilizes the starting material and is compatible with the hydrogenation conditions.
-
Pressure and Temperature: The reaction is typically run under a positive pressure of hydrogen to increase the rate of reaction. The temperature is usually kept moderate (e.g., room temperature to 50 °C) to avoid side reactions.
-
-
Scale-Up Challenges and Mitigation:
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The pilot plant must be equipped with appropriate safety features for handling flammable gases, including proper ventilation, spark-proof equipment, and hydrogen detectors.
-
Catalyst Handling: Pd/C is flammable, especially when dry and saturated with hydrogen. The catalyst should be handled wet and charged to the reactor under an inert atmosphere (e.g., nitrogen or argon). Catalyst filtration after the reaction must also be performed carefully to prevent ignition.
-
Mass Transfer: In a three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen), efficient mixing is crucial to ensure good contact between all components. The agitator must be designed to keep the catalyst suspended and to maximize the dissolution of hydrogen into the liquid phase.
-
Step 3: Esterification of 4-Amino-2-fluoronicotinic Acid
The conversion of the carboxylic acid to its methyl ester is a straightforward but important step.
-
Causality of Experimental Choices:
-
Fischer-Speier Esterification: This classic method, which involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a strong acid catalyst (e.g., sulfuric acid), is a cost-effective and scalable approach.[2] The excess methanol drives the equilibrium towards the product.
-
Temperature: The reaction is typically performed at the reflux temperature of the alcohol to achieve a reasonable reaction rate.
-
-
Scale-Up Challenges and Mitigation:
-
Water Removal: The esterification reaction produces water, which can hydrolyze the ester product back to the carboxylic acid. On a large scale, it may be beneficial to remove the water as it is formed, for example, by using a Dean-Stark apparatus, although using a large excess of methanol is often sufficient.
-
Work-up: Neutralization of the acidic catalyst during work-up is an exothermic process and requires careful control of the addition rate of the base and efficient cooling.
-
Step 4: Sandmeyer Iodination of Methyl 2-fluoro-4-aminonicotinate
This is the most critical and hazardous step in the synthesis and requires meticulous planning and execution for a safe scale-up. The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile (in this case, iodide).[3]
-
Causality of Experimental Choices:
-
Diazotization: The amine is treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C) to form the diazonium salt intermediate. Strict temperature control is crucial as diazonium salts are thermally unstable and can decompose explosively.[4]
-
Iodination: The diazonium salt solution is then added to a solution of potassium iodide. The iodide ion displaces the diazonium group, releasing nitrogen gas and forming the desired iodo-pyridine. This step is often exothermic due to the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
-
Scale-Up Challenges and Mitigation:
-
Thermal Hazard of Diazonium Salts: This is the most significant safety concern. Diazonium salts, especially in a concentrated or solid form, are prone to violent decomposition.[4] Therefore, they should always be generated in situ and used immediately without isolation. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory before any scale-up.[5][6]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must have an adequately sized vent to handle the gas evolution and prevent over-pressurization. The rate of addition of the diazonium salt solution to the iodide solution must be carefully controlled to manage the rate of gas evolution.
-
Exotherm Control: Both the diazotization and the iodination steps are exothermic. A robust cooling system is essential to maintain the required low temperatures. The addition of reagents should be slow and controlled, with continuous monitoring of the internal temperature.
-
Foaming: The evolution of nitrogen gas can cause significant foaming, which can lead to loss of material and create a hazardous situation. An appropriate amount of headspace in the reactor is necessary, and the use of an anti-foaming agent may be considered.
-
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Step 1: Methyl 2-fluoro-4-aminonicotinate
A detailed, validated protocol for the synthesis of the starting material, Methyl 2-fluoro-4-aminonicotinate, from 2-fluoronicotinic acid through nitration, reduction, and esterification would be established here, citing relevant literature. For the purpose of this guide, we will assume this intermediate is available.
Step 2: this compound
-
Materials:
-
Methyl 2-fluoro-4-aminonicotinate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 2-fluoro-4-aminonicotinate in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate, larger flask, dissolve potassium iodide in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the addition rate to manage gas evolution and the exotherm, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the reaction mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Pilot-Plant Scale-Up Protocol
Note: This protocol assumes a 50 L jacketed glass-lined reactor with appropriate controls for temperature, addition rates, and pressure. A thorough process hazard analysis (PHA) must be completed before implementing this protocol.
Step 1: Diazotization
-
Charge the reactor with deionized water and Methyl 2-fluoro-4-aminonicotinate under an inert nitrogen atmosphere.
-
Start agitation and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Slowly charge concentrated sulfuric acid via a dosing pump, maintaining the internal temperature below 10 °C.
-
Prepare a solution of sodium nitrite in deionized water in a separate, cooled vessel.
-
Add the sodium nitrite solution to the reactor via a dosing pump over a period of 1-2 hours, ensuring the internal temperature is strictly maintained between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
Step 2: Sandmeyer Iodination
-
In a second, larger (e.g., 100 L) jacketed reactor, charge a solution of potassium iodide in deionized water. Cool the solution to 0-5 °C.
-
Transfer the cold diazonium salt solution from the first reactor to the second reactor via a pressure-equalized transfer line. The addition should be subsurface to minimize foaming and improve mixing.
-
Control the transfer rate to maintain the internal temperature of the second reactor below 10 °C and to manage the rate of nitrogen evolution. The off-gas should be scrubbed through a suitable system.
-
Once the transfer is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.
Step 3: Work-up and Isolation
-
Transfer the reaction mixture to a suitable work-up vessel.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Transfer the organic layer to a clean reactor and distill off the dichloromethane under reduced pressure.
-
Add a suitable recrystallization solvent (e.g., ethanol) to the crude residue and heat to dissolve.
-
Cool the solution in a controlled manner to induce crystallization.
-
Isolate the product by filtration using a centrifuge or a filter-dryer.
-
Wash the filter cake with cold solvent and dry under vacuum at a controlled temperature.
Data Presentation: Key Process Parameters
| Parameter | Laboratory Scale (Typical) | Pilot-Plant Scale (Target) | Rationale for Control |
| Diazotization Temperature | 0-5 °C | 0-5 °C | Critical for the stability of the diazonium salt intermediate.[4] |
| NaNO₂ Addition Time | 30 minutes | 1-2 hours | To control the exotherm of the diazotization reaction. |
| Iodination Temperature | < 10 °C | < 10 °C | To manage the exotherm from diazonium salt decomposition and gas evolution. |
| Diazonium Salt Addition Time | 30-60 minutes | 2-4 hours | To control the rate of nitrogen evolution and prevent over-pressurization and excessive foaming. |
| Stirrer Speed | 300-500 RPM | Optimized based on mixing studies | To ensure homogeneity, efficient heat transfer, and prevent localized hot spots. |
| Yield (Typical) | 70-85% | >80% | Process optimization aims to maintain or improve yield upon scale-up. |
| Purity (after recrystallization) | >98% | >99% | High purity is essential for pharmaceutical applications. |
Visualization of Key Processes
Sandmeyer Reaction Mechanism
Caption: Key steps in the Sandmeyer iodination reaction.
Scale-Up Workflow and Safety Controls
Caption: Workflow for the scaled-up synthesis with integrated safety controls.
Conclusion and Recommendations
The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanism and potential hazards, particularly those associated with the Sandmeyer reaction. Key recommendations for a safe and efficient scale-up include:
-
Comprehensive Hazard Analysis: Conduct a detailed Process Hazard Analysis (PHA) before any pilot-plant scale operations. This should include a review of the safety data sheets for all chemicals, an assessment of the thermal stability of intermediates and the final product (using DSC/TGA), and an evaluation of the potential for runaway reactions.
-
Robust Engineering Controls: Utilize a well-maintained, appropriately sized reactor with high-efficiency cooling and agitation. Ensure that the off-gas venting and scrubbing system is adequate for the volume of nitrogen gas that will be evolved.
-
Strict Procedural Controls: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all steps of the process. This includes precise control over reagent addition rates, temperatures, and reaction times.
-
Personnel Training: Ensure that all personnel involved in the scale-up are thoroughly trained on the specific hazards of the reaction and the emergency procedures.
By implementing these recommendations, researchers and drug development professionals can confidently and safely scale up the production of this vital pharmaceutical intermediate, paving the way for the advancement of new medicines.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Deployment of Methyl 2-fluoro-4-iodonicotinate in Fragment-Based Drug Discovery: Application Notes and Protocols
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This methodology relies on the identification of low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[3][4] These initial hits are then optimized into more potent, drug-like molecules through structure-guided elaboration.[5][6] Within the vast chemical space of fragment libraries, halogenated scaffolds, and in particular those containing fluorine and iodine, have emerged as powerful tools for accelerating drug discovery campaigns. This guide provides a detailed exploration of the application of Methyl 2-fluoro-4-iodonicotinate as a strategic fragment in FBDD, complete with detailed protocols for its use in common screening platforms.
The Rationale for Halogenated Fragments in FBDD
The unique physicochemical properties of halogens make them invaluable in the design of fragment libraries. Fluorine, in particular, is a bioisostere for hydrogen but with significantly higher electronegativity, which can lead to favorable interactions with protein targets, enhance binding affinity, and improve metabolic stability.[7] Critically for FBDD, the presence of a ¹⁹F atom provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary screening technique.[8][9][10][11]
Iodine, on the other hand, is a large, polarizable atom that can form strong halogen bonds with electron-donating atoms in a protein's binding pocket, such as oxygen and nitrogen.[12] This can significantly enhance binding affinity and provide a well-defined vector for fragment elaboration.[12] The combination of both fluorine and iodine in a single fragment, such as this compound, therefore presents a unique and powerful tool for FBDD.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its effective use in screening and subsequent optimization.
| Property | Value | Source |
| CAS Number | 884494-84-2 | [13][14] |
| Molecular Formula | C₇H₅FINO₂ | [13][14] |
| Molecular Weight | 281.02 g/mol | [14] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert atmosphere | [13] |
FBDD Workflow Utilizing this compound
The following diagram illustrates a typical FBDD workflow incorporating this compound.
Application Protocols
The following are detailed, step-by-step protocols for the use of this compound in common FBDD screening techniques. These protocols are intended as a guide and may require optimization for specific protein targets and instrumentation.
Protocol 1: ¹⁹F NMR-Based Fragment Screening
¹⁹F NMR is a highly sensitive method for detecting the binding of fluorinated fragments to a protein target.[9][10] Changes in the ¹⁹F chemical shift, line broadening, or relaxation properties upon addition of the protein are indicative of binding.
Materials:
-
This compound
-
Target protein
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5% D₂O)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).
-
Prepare a solution of the target protein in the NMR buffer.
-
Prepare a reference sample containing only the fragment in the NMR buffer.
-
Prepare a screening sample containing the fragment and the target protein in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the reference sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the screening sample.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectra of the reference and screening samples.
-
Look for changes in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F peak in the presence of the protein.
-
These changes are indicative of binding.
-
Causality Behind Experimental Choices:
-
The use of DMSO-d₆ as a solvent for the fragment stock minimizes proton signals that could interfere with the ¹⁹F spectrum.
-
The inclusion of D₂O in the NMR buffer provides a lock signal for the spectrometer.
-
Comparing the screening sample to a reference sample allows for the unambiguous identification of protein-induced changes to the fragment's NMR signal.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that can be used to detect and quantify the binding of fragments to a protein target in real-time.
Materials:
-
This compound
-
Target protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
-
Fragment Screening:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target protein channel signal to correct for bulk refractive index changes.
-
Analyze the resulting sensorgrams to determine the binding affinity (K_D) and kinetics (k_a, k_d) of the fragment-protein interaction.
-
Causality Behind Experimental Choices:
-
Immobilizing the protein allows for the detection of fragment binding without the need for labeling.
-
Using a reference surface helps to distinguish specific binding from non-specific binding and bulk effects.
-
Injecting a range of fragment concentrations allows for the determination of the binding affinity.
Protocol 3: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein. This information is invaluable for structure-based drug design.
Materials:
-
This compound
-
Crystals of the target protein
-
Soaking solution (containing the fragment)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystal Soaking:
-
Soak the protein crystals in a solution containing a high concentration of this compound.
-
-
Cryo-cooling:
-
Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Causality Behind Experimental Choices:
-
Soaking the crystals allows the fragment to diffuse into the protein's binding site.
-
Cryo-cooling protects the crystal from radiation damage during data collection.
-
The high electron density of the iodine atom in this compound can aid in the initial phasing of the diffraction data and the unambiguous identification of the fragment in the electron density map.
Hit-to-Lead Optimization
Once this compound is identified as a hit, the next step is to optimize its binding affinity and drug-like properties. The presence of the fluorine and iodine atoms provides distinct vectors for chemical modification.
Conclusion
This compound represents a highly valuable fragment for FBDD campaigns. Its unique combination of fluorine and iodine atoms provides multiple advantages for screening, hit validation, and subsequent optimization. The protocols outlined in this guide provide a starting point for researchers to effectively utilize this and similar halogenated fragments in their drug discovery efforts.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Optimizing Fragment and Scaffold Docking by Use of Molecular Interaction Fingerprints | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 12. nicoyalife.com [nicoyalife.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 2-fluoro-4-iodonicotinate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 2-fluoro-4-iodonicotinate . This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging, electron-deficient heterocyclic substrate. Here, we address common issues encountered during synthesis, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
I. Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, but its electronic properties present specific challenges for the Suzuki-Miyaura coupling. The pyridine ring is electron-deficient, which, while activating the C-I bond for oxidative addition, can also lead to catalyst inhibition and sensitivity of the coupling partners.[1][2] This guide will help you navigate these complexities to achieve higher yields and product purity.
A recent study successfully utilized this substrate in a Suzuki coupling as a key step in synthesizing potent inhibitors of the Monkeypox Virus Resolvase.[3] This highlights the importance of mastering this specific reaction.
II. Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a series of questions and answers to directly address the most common problems encountered when using this compound in Suzuki couplings.
Q1: I am seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Low or no product formation is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating.[4]
-
Solution 1: Catalyst Choice. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote reduction to Pd(0).[2] Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[4][5] For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective.[4][6][7]
-
Solution 2: Rigorous Degassing. Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4][5] Purging the solvent with an inert gas for at least 30 minutes is recommended.[8]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step.[9]
-
Solution 1: Base Selection. The base is crucial for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[4][10] Ensure the base is finely powdered to maximize surface area.
-
Solution 2: Solvent System. A small amount of water in solvents like dioxane or THF can be critical for dissolving the base and facilitating the formation of the active boronate species.[4][7] A common ratio is 4:1 or 9:1 dioxane:water.[5][8]
-
-
Poor Oxidative Addition: While the C-I bond is reactive, other factors can hinder this initial step.[2]
-
Solution: Increase Temperature. Raising the reaction temperature (typically to 80-110 °C) can provide the necessary energy to overcome the activation barrier.[4]
-
Q2: I'm observing significant protodeiodination of my starting material. How can I prevent this?
Protodeiodination (replacement of iodine with hydrogen) is a common side reaction, especially with electron-deficient heteroaromatics.
Possible Causes & Recommended Solutions:
-
Harsh Reaction Conditions: High temperatures and strong bases can promote this side reaction.[4]
-
Solution 1: Use Milder Bases. Consider switching to a milder base like potassium fluoride (KF).[1][4]
-
Solution 2: Lower Temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[4]
-
Solution 3: Anhydrous Conditions. For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[4]
-
-
Instability of Boronic Acid Partner: The boronic acid itself can decompose, leading to conditions that favor protodeiodination of the halide.
Q3: My main byproduct is the homocoupling of my boronic acid. What's going wrong?
Homocoupling (dimerization of the boronic acid) suggests an issue with the catalytic cycle timing or reagent stoichiometry.
Possible Causes & Recommended Solutions:
-
Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) catalyst is slow, the boronic acid may have more opportunity to react with itself.
-
Solution 1: Optimize Catalyst/Ligand. Use a catalyst system known to accelerate oxidative addition, such as one with bulky, electron-donating ligands.[6]
-
Solution 2: Adjust Stoichiometry. While a slight excess of the boronic acid is common (1.1-1.5 equivalents), using a large excess can drive homocoupling. Try reducing the equivalents of the boronic acid. Conversely, adding the halide in excess can sometimes mitigate homocoupling of the boron reagent.[12]
-
-
Presence of Oxygen: Traces of oxygen can promote oxidative homocoupling.
-
Solution: Improve Degassing. Re-evaluate your degassing procedure for all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.[4]
-
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions?
A: A robust starting point would be:
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv.)
-
Solvent: Dioxane/Water (4:1)
-
Temperature: 90-100 °C
-
Atmosphere: Argon or Nitrogen These conditions are often successful for a range of Suzuki couplings involving heteroaryl halides.[10]
Q: Should I use a boronic acid or a boronic ester?
A: While boronic acids are common, boronic esters (like pinacol esters) offer several advantages. They are generally more stable, easier to purify, and less prone to protodeboronation and trimerization into boroxines.[4][11] If you are struggling with boronic acid stability, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.
Q: How do I properly degas my reaction mixture?
A: The "freeze-pump-thaw" method is highly effective but can be time-consuming. A more common and generally sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) via a subsurface needle for 30-60 minutes. After adding all reagents to the flask, evacuate and backfill with inert gas three times before heating.[5]
Q: My product is difficult to purify from the remaining boronic acid. Any tips?
A: If the impurity is unreacted boronic acid, an acid-base workup can be effective.[8] Dilute the reaction mixture with an organic solvent (like ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.
IV. Experimental Protocols & Data
Baseline Protocol for Suzuki Coupling
This protocol provides a reliable starting point for your experiments.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a finely powdered base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Key Reaction Parameter Choices
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(II) precatalysts are often more air-stable. Pd(0) sources avoid the need for in-situ reduction.[2][4] |
| Ligand | (if using Pd₂(dba)₃) | SPhos, XPhos, P(t-Bu)₃ |
| Base | Cs₂CO₃, K₃PO₄, KF | Stronger, inorganic bases are often required to promote the transmetalation step effectively.[4][13] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Aprotic solvents with a small amount of water are standard. The choice can impact solubility and reaction rate.[8] |
| Boron Reagent | Boronic Acid, Boronic Ester (BPin), K-Trifluoroborate | Esters and trifluoroborates offer enhanced stability against protodeboronation.[4][11] |
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When a reaction fails, a logical progression of troubleshooting steps can efficiently identify the problem.
Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling.
VI. References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available from: 13
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available from: 15
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem. Available from: 5
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem. Available from: 4
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Failed suzuki coupling, any suggenstions?. Reddit. Available from: --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available from: --INVALID-LINK--
-
Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: --INVALID-LINK--
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. Available from: --INVALID-LINK--
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available from: --INVALID-LINK--
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: --INVALID-LINK--
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available from: --INVALID-LINK--
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: --INVALID-LINK--
-
1-Hydroxy-1,8-napthyridinone (DHN) Analogs Potently Inhibit Monkeypox Virus Resolvase (Mpr). Journal of Medicinal Chemistry - ACS Publications. Available from: --INVALID-LINK--
-
Suzuki reaction. Wikipedia. Available from: --INVALID-LINK--
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available from: --INVALID-LINK--
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Common side reactions with "Methyl 2-fluoro-4-iodonicotinate" and how to avoid them
Welcome to the technical support resource for Methyl 2-fluoro-4-iodonicotinate (CAS 884494-84-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a highly functionalized pyridine derivative primarily used as a key building block in the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups. The iodide at the 4-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), while the fluoro and methyl ester groups provide opportunities for further modification or act as key pharmacophoric elements. The reactivity of aryl iodides is generally higher than corresponding bromides or chlorides in such reactions[1].
Q2: How should I properly store and handle this reagent?
To ensure the integrity and reactivity of this compound, proper storage is critical.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon[2]. This minimizes exposure to moisture and oxygen, which can interfere with subsequent reactions.
-
Light: Store in a dark place to prevent potential light-induced degradation[3].
-
Form: The compound is typically a white to off-white solid[2].
Q3: What are the most common side reactions I should be aware of?
The primary challenge in using this reagent is suppressing undesired reactions that compete with the intended cross-coupling. The most prevalent side reactions are:
-
Hydrodehalogenation (De-iodination): Formation of Methyl 2-fluoronicotinate.
-
Ester Hydrolysis (Saponification): Conversion of the methyl ester to a carboxylate salt/acid.
-
Homocoupling: Dimerization of your boronic acid partner or the aryl iodide itself.
-
Protodeborylation: Decomposition of the boronic acid coupling partner before it can engage in the catalytic cycle.
The following sections will address each of these issues in detail.
Section 2: Troubleshooting Guide: Common Side Reactions
This section is formatted to help you diagnose and solve specific problems observed in your reaction mixtures.
Problem 1: My main impurity is the de-iodinated product, Methyl 2-fluoronicotinate.
Root Cause Analysis: This side reaction, known as hydrodehalogenation or simply dehalogenation, is a common plague in palladium-catalyzed cross-coupling reactions[4][5][6][7]. It occurs when the palladium intermediate, which should react with your coupling partner, instead reacts with a hydride (H⁻) source in the mixture. This leads to the reductive cleavage of the carbon-iodine bond.
Potential hydride sources include:
-
Solvents: Alcohols (like methanol, ethanol) or even trace water can act as a hydrogen source[8].
-
Bases: Certain bases or their byproducts can generate hydride species.
-
Reagents: Impurities in reagents or the boronic acid itself.
The mechanism competes directly with the desired transmetalation step in the catalytic cycle.
Caption: Catalytic cycle showing the desired cross-coupling pathway versus the competing hydrodehalogenation side reaction.
Solutions & Mitigation Protocol:
-
Rigorous Anhydrous Conditions: Dry your solvents using standard laboratory procedures (e.g., distillation from a drying agent, passing through activated alumina). Dry your glassware in an oven and cool it under an inert atmosphere.
-
Degas All Reagents: Thoroughly degas the solvent and any aqueous base solutions by sparging with argon or nitrogen for at least 30 minutes. This removes dissolved oxygen, which can degrade the catalyst, but also helps remove volatile impurities.
-
Choice of Base: Avoid bases known to promote dehalogenation. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. If an organic base is needed, consider non-coordinating options.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation. More electron-rich and bulky ligands can sometimes favor the desired reaction.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate to disfavor side reactions, which often have higher activation energies.
Problem 2: The methyl ester is hydrolyzing to a carboxylic acid.
Root Cause Analysis: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification), especially in the presence of strong bases like NaOH or KOH, and protic solvents like water or methanol at elevated temperatures. This converts the ester into a highly polar carboxylate salt, which complicates workup and purification and represents a loss of desired material. The general principle of ester hydrolysis by strong bases is a well-established reaction pathway[9].
Solutions & Mitigation Protocol:
-
Select a Milder Base: This is the most critical factor. The choice of base must be strong enough to facilitate the Suzuki reaction mechanism but not so strong as to readily hydrolyze the ester[10].
| Base | pKa of Conj. Acid | Typical Use | Suitability for Ester Substrates |
| NaOH, KOH | ~15.7 | High reactivity | Poor: High risk of hydrolysis |
| NaOtBu | ~19 | High reactivity | Poor: High risk of hydrolysis |
| K₃PO₄ | ~12.3 | Very common, effective | Good: Generally compatible |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Common, effective | Excellent: Low risk of hydrolysis |
| KF | ~3.2 | Mild conditions | Excellent: Often used for sensitive substrates[10] |
-
Control Temperature and Time: Run the reaction for the minimum time required for completion of the cross-coupling. Monitor by TLC or LC-MS. Lowering the temperature can significantly reduce the rate of hydrolysis.
-
Solvent System: Using an anhydrous, aprotic solvent system (e.g., Dioxane, Toluene, DMF) can reduce the rate of hydrolysis compared to solvent systems containing water or alcohols.
Problem 3: I am observing significant protodeborylation of my boronic acid partner.
Root Cause Analysis: Protodeborylation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This destroys the nucleophilic partner before it can participate in the transmetalation step of the catalytic cycle[7][11]. This side reaction is often promoted by aqueous basic conditions and is particularly problematic for electron-rich or certain heteroaryl boronic acids[11].
Caption: Troubleshooting workflow for diagnosing and addressing protodeborylation.
Solutions & Mitigation Protocol:
-
Switch to Boronate Esters: Boronic acids exist in equilibrium with their boroxine trimers, which can be prone to decomposition. Using more stable boronate esters, such as pinacol esters (Bpin), significantly reduces the rate of protodeborylation.
-
Optimize Base and Conditions: As with ester hydrolysis, using milder bases like K₂CO₃ or KF can suppress protodeborylation. Minimize the amount of water in the reaction.
-
Staged Addition: If feasible, add the boronic acid or ester to the reaction mixture after the other components have been pre-heated. This minimizes its exposure time to potentially degrading conditions before the catalyst is active.
Section 3: Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol incorporates the best practices discussed above to maximize success when using this compound.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or Pinacol Ester (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask or microwave vial. Seal the flask with a septum.
-
Reagent Addition (Solid): In the flask, combine this compound, the arylboronic acid partner, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Via syringe, add the degassed Dioxane/Water solvent mixture.
-
Reaction: Place the flask in a preheated oil bath at 80-90°C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. Look for the consumption of the starting iodide.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with Ethyl Acetate. c. Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate. d. Transfer the filtrate to a separatory funnel and wash with water, then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired coupled product.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]
- 3. This compound | 884494-84-2 [sigmaaldrich.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
Improving the regioselectivity of reactions with "Methyl 2-fluoro-4-iodonicotinate"
Welcome to the technical support guide for Methyl 2-fluoro-4-iodonicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Our goal is to provide you with practical, field-tested insights to help you improve reaction outcomes, troubleshoot challenges, and achieve high regioselectivity in your synthetic campaigns.
This compound presents two distinct and highly valuable reactive centers: a carbon-iodine (C-I) bond at the C-4 position and a carbon-fluorine (C-F) bond at the C-2 position. The significant difference in the reactivity of these two halogens is the key to its synthetic utility, allowing for selective functionalization. The C-I bond is substantially weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making the C-4 position the primary site for modification under typical conditions.[1][2] Conversely, the C-F bond is exceptionally strong and generally inert to these conditions, though it activates the C-2 position for potential nucleophilic aromatic substitution (SNAr) pathways.[3][4]
This guide is structured into a problem-oriented troubleshooting section and a foundational FAQ section to directly address the challenges and questions you may encounter.
Troubleshooting Guide: Optimizing for C-4 Regioselectivity
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a logical workflow to diagnose and solve the problem, grounded in mechanistic principles.
Question 1: I am performing a Suzuki-Miyaura coupling and observing a mixture of C-4 and C-2 arylation products, along with significant starting material decomposition. How can I improve selectivity for the C-4 position?
Answer:
Observing a loss of regioselectivity and decomposition suggests that your reaction conditions are too harsh, beginning to activate the robust C-F bond or causing unwanted side reactions. The primary goal is to leverage the inherent reactivity difference between the C-I and C-F bonds.[2][5]
Here is a systematic approach to enhance C-4 selectivity:
-
Reduce Reaction Temperature: This is the most critical first step. High temperatures can provide sufficient energy to initiate cleavage of the C-F bond.
-
Action: Lower the reaction temperature in 10-20 °C increments. Many Suzuki couplings on this scaffold can proceed efficiently at temperatures between 80-100 °C, especially with an active catalyst system.[2] If using microwave irradiation, reduce the set temperature and start with shorter reaction times (5-15 minutes).[6][7]
-
-
Evaluate Your Catalyst and Ligand System: An overly active catalyst can sometimes overcome the activation barrier for C-F insertion. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalysis—an issue known as the "2-pyridyl problem".[8][9]
-
Action: If using a highly active ligand like a Buchwald dialkylbiaryl phosphine (e.g., SPhos, XPhos), ensure the temperature is controlled. If selectivity is still poor, consider switching to a less reactive, yet effective, catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2][10] These often provide an excellent balance of reactivity and selectivity for C-I bonds.
-
-
Assess the Base: The choice and strength of the base are crucial. An overly strong or nucleophilic base can promote side reactions, including SNAr at the C-2 position.
-
Action: If you are using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder base such as K₂CO₃ or Na₂CO₃.[11] Ensure the base is finely ground and dry.
-
-
Ensure Inert Conditions: Oxygen can lead to the homocoupling of boronic acids (Glaser coupling) and can damage the Pd(0) catalyst, leading to lower yields and the appearance of byproducts.[11][12]
-
Action: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 15-30 minutes. Assemble your reaction under a positive pressure of an inert gas.
-
Below is a decision-making workflow to guide your troubleshooting process.
Question 2: I'm trying to perform a Sonogashira or Buchwald-Hartwig amination at C-4, but my yields are consistently low (<30%), and I recover mostly unreacted starting material. What's going wrong?
Answer:
Low conversion in these reactions, especially with pyridine-containing substrates, often points to catalyst inhibition or insufficiently optimized reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it.[8][9]
Follow these steps to improve your yield:
-
Ligand Selection is Key: Standard ligands may not be sufficient to prevent catalyst inhibition.
-
Action: Employ bulky, electron-rich phosphine ligands. For Buchwald-Hartwig aminations, ligands like Xantphos or BINAP are excellent choices. For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is standard, but if yields are low, ensure it is fresh and consider a copper-free protocol with a highly active palladium catalyst/ligand system.[1]
-
-
Optimize the Base and Solvent: The base is critical for both activating the coupling partner (alkyne or amine) and facilitating the catalytic cycle.
-
Action (Sonogashira): An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as part of the solvent system with THF or DMF.[12] Ensure the amine is anhydrous.
-
Action (Buchwald-Hartwig): A stronger, non-nucleophilic base is required here. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are common choices in solvents like toluene or dioxane.[13][14]
-
-
Increase Catalyst Loading: While high catalyst loading is not ideal, it can be a pragmatic solution for difficult couplings.
-
Action: If optimization of other parameters fails, try increasing the palladium precursor loading from 1-2 mol% to 5 mol%.
-
-
Pre-form the Active Catalyst: Sometimes, the active Pd(0) species does not form efficiently in situ.
-
Action: Use a palladium source that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃ (in combination with a phosphine ligand). This can sometimes improve initiation efficiency.
-
Table 1: Recommended Starting Conditions for C-4 Selective Cross-Coupling
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | Et₃N (3.0) | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | Xantphos (4%) | K₂CO₃ (3.5) | Dioxane or Toluene | 100-120 |
Note: These conditions are starting points and may require optimization for specific substrates. Data synthesized from multiple sources.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: Which position, C-2 (fluoro) or C-4 (iodo), is inherently more reactive?
A1: The reactivity depends entirely on the type of reaction.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck, etc.): The C-4 iodo position is overwhelmingly more reactive . The mechanism begins with the oxidative addition of the C-X bond to the Pd(0) catalyst. The C-I bond is significantly weaker than the C-F bond, resulting in a much lower activation energy for this key step. The general reactivity trend for halides in these reactions is I > Br > Cl >> F.[1][2][5]
-
For Nucleophilic Aromatic Substitution (SNAr): The C-2 fluoro position is more reactive . In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring, not the breaking of the C-X bond. The highly electronegative fluorine atom strongly polarizes the C-F bond and activates the C-2 position (ortho to the ring nitrogen) towards attack by a nucleophile.[4][15] The ability of the leaving group to be expelled follows the trend F > Cl > Br > I, which is the reverse of the cross-coupling trend.[16]
Q2: Can I perform a selective SNAr reaction at the C-2 position without disturbing the C-4 iodine?
A2: Yes, this is a viable and powerful synthetic strategy. Because the mechanisms and reactivity orders are orthogonal, you can selectively displace the C-2 fluorine with a suitable nucleophile (e.g., an amine or alkoxide) while leaving the C-4 iodine intact for subsequent cross-coupling. This allows for a divergent approach to synthesizing highly substituted nicotinates from a single starting material.
Key considerations for selective C-2 SNAr:
-
Nucleophile: Use a strong nucleophile (e.g., sodium methoxide, piperidine).
-
Solvent: A polar aprotic solvent like DMSO or DMF is often effective.
-
Temperature: Gentle heating may be required, but conditions are typically milder than those needed for C-F cross-coupling.
Q3: Is protodeboronation a concern during Suzuki coupling, and how can I prevent it?
A3: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) can be a significant side reaction, leading to low yields. It is often promoted by aqueous basic conditions and elevated temperatures.
Strategies to mitigate protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to an anhydrous system with a base like K₃PO₄ in a solvent like dioxane can help.[11]
-
Use Potassium Trifluoroborate Salts: Aryltrifluoroborate salts (ArBF₃K) are often more stable to protodeboronation than the corresponding boronic acids and can be used as effective substitutes.[17]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
Experimental Protocols
Protocol 1: C-4 Selective Suzuki-Miyaura Coupling
This protocol is a general starting point for the arylation of this compound at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Schlenk flask or microwave vial with stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2][10][14]
Protocol 2: C-4 Selective Sonogashira Coupling
This protocol describes the alkynylation of this compound at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask with stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by anhydrous Et₃N.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-8 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Reactivity of Methyl 2-fluoro-4-iodonicotinate
Welcome to the technical support center for Methyl 2-fluoro-4-iodonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to navigate the unique stability challenges of this reagent, particularly under basic conditions. We understand that unexpected results can be a significant hurdle in research and development, and this resource is intended to be your first point of reference for resolving common issues.
Understanding the Core Challenge: A Molecule with Dual Reactivity
This compound is a highly valuable synthetic intermediate due to its two distinct reactive sites: the 2-fluoro and 4-iodo substituents on the pyridine ring. This dual functionality allows for sequential, regioselective modifications, such as nucleophilic aromatic substitution (SNAr) at the 2-position and palladium-catalyzed cross-coupling reactions at the 4-position. However, the very features that make this molecule attractive also present its primary stability challenge. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-fluoro position, making it highly susceptible to displacement by nucleophiles, including common bases. This inherent reactivity can lead to a variety of side reactions and product mixtures if not carefully controlled.
This guide is structured in a question-and-answer format to directly address the most pressing issues you may encounter. We will delve into the underlying chemical principles and provide actionable solutions to keep your research on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is consuming the starting material, but I'm not getting my desired product. Instead, I see a new, more polar spot on my TLC.
Question: I'm trying to perform a Suzuki or Buchwald-Hartwig coupling at the 4-iodo position using a moderately strong base like sodium carbonate or potassium phosphate. My starting material is being consumed, but I'm isolating a significant amount of a byproduct that appears to be the carboxylic acid. What is happening?
Answer: This is a classic case of competitive reactivity. The basic conditions required for many cross-coupling reactions are also sufficient to induce saponification (hydrolysis) of the methyl ester. The resulting carboxylate is highly polar, which explains the new, lower Rf spot on your TLC plate.
Causality: The rate of ester hydrolysis is highly dependent on the strength of the base, temperature, and solvent. While you intend for the base to participate in the catalytic cycle of the cross-coupling reaction, it can also act as a nucleophile (or generate hydroxide in situ) and attack the ester carbonyl.
Troubleshooting Steps:
-
Base Selection is Critical: Switch to a milder, non-nucleophilic base. For substrates with base-labile functional groups, potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often excellent choices for Suzuki couplings as they can activate the boronic acid without promoting significant ester hydrolysis.[1][2] For Buchwald-Hartwig aminations, consider using a weaker base like cesium carbonate (Cs₂CO₃), especially when working with triflates, which can be extended to other halides.
-
Temperature Management: Lower the reaction temperature. Ester hydrolysis, like most reactions, is accelerated by heat. Running your coupling at a lower temperature, even if it requires a longer reaction time, can significantly suppress the rate of saponification.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. The presence of water will facilitate the formation of hydroxide ions from your base, increasing the rate of hydrolysis.
-
Protecting Group Strategy: If milder conditions are ineffective, consider protecting the carboxylic acid as an ester that is more robust to basic conditions but can be cleaved under different, orthogonal conditions.[3][4] For example, a tert-butyl ester is stable to many basic conditions used in cross-coupling but can be removed with acid.
Issue 2: My desired product is formed, but it's contaminated with a significant amount of a byproduct where the fluorine atom has been replaced.
Question: I'm performing a reaction at the 4-iodo position, and while I do get some of my desired product, I'm also seeing a significant byproduct where the 2-fluoro substituent has been replaced by my amine nucleophile (in a Buchwald-Hartwig reaction) or by a methoxy group (from my solvent). Why is this happening and how can I prevent it?
Answer: You are observing a competitive nucleophilic aromatic substitution (SNAr) at the 2-position. The 2-fluoro substituent on a pyridine ring is highly activated towards displacement by nucleophiles. In fact, 2-fluoropyridine reacts with sodium ethoxide over 300 times faster than 2-chloropyridine.[1]
Causality: The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C2-F bond, making the carbon atom highly electrophilic. Strong nucleophiles, including amines and alkoxides (which can be your intended reagents or formed from alcohol solvents in the presence of base), can readily attack this position, leading to the displacement of the fluoride ion.
Troubleshooting Workflow:
References
Overcoming low conversion in "Methyl 2-fluoro-4-iodonicotinate" reactions
Welcome to the dedicated technical support guide for researchers utilizing Methyl 2-fluoro-4-iodonicotinate in their synthetic workflows. This document is designed to serve as a primary resource for troubleshooting common issues, particularly low reaction conversion, and to provide a deeper understanding of the substrate's reactivity. As a trifunctional building block—possessing iodo, fluoro, and methyl ester groups on a pyridine core—its reactivity can be nuanced. This guide leverages established chemical principles and field-proven insights to help you navigate these complexities and optimize your reactions for maximal yield and purity.
Part 1: Troubleshooting Guide - Low Conversion Rates
Low conversion is the most frequently encountered issue when working with functionalized heteroaromatics. The following section addresses specific reaction types and provides a systematic approach to diagnosing and resolving poor yields.
Question 1: My Suzuki-Miyaura coupling with this compound is stalling at <50% conversion. What are the primary causes and how can I improve the yield?
This is a common scenario. The pyridine nitrogen and the adjacent fluorine atom significantly influence the electronic properties of the C4-I bond and the stability of the catalytic species. Stalling often points to three main issues: catalyst deactivation, suboptimal base/solvent combination, or issues with the boronic acid/ester partner.
Core Insight: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C-I bond highly susceptible to oxidative addition, which is generally favorable. However, these same features can complicate the subsequent steps of the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Optimization Protocol:
-
Assess Boronic Reagent Stability: Pyridine boronic acids are prone to protodeboronation, especially in the presence of water.
-
Action: If degradation is suspected, switch to a more stable boronic ester, such as the neopentylglycol or pinacol (Bpin) ester. These can often be used directly and may even show enhanced reactivity.
-
QC Check: Always use fresh, high-purity boronic reagents. Store them under inert gas in a desiccator.
-
-
Optimize the Catalyst System: The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting catalyst activity.
-
Action: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote fast reductive elimination and their steric bulk can disfavor pyridine binding. Using a pre-formed catalyst (a "precatalyst") from suppliers like Buchwald ensures a consistent source of active Pd(0).
-
Degassing is Critical: Oxygen leads to boronic acid homocoupling and catalyst oxidation. Sparge your solvent with Argon or Nitrogen for at least 30 minutes prior to use and maintain a positive inert gas pressure throughout the reaction.
-
-
Select the Right Base and Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.
-
Action (for yield): For electron-deficient pyridines, a strong base like K₃PO₄ or Cs₂CO₃ is often required to accelerate the transmetalation step.
-
Action (to prevent hydrolysis): Your substrate contains a methyl ester, which is sensitive to strong bases, especially at elevated temperatures. If you observe ester hydrolysis (saponification), switch to a milder base like K₂CO₃ or even powdered KF.
-
Solvent Choice: Anhydrous polar aprotic solvents like 1,4-dioxane, DME, or THF are standard. While some water is often thought to facilitate the reaction, for sensitive substrates, minimizing water can prevent side reactions.
-
Summary of Recommended Starting Conditions:
| Parameter | Recommendation A (High Reactivity) | Recommendation B (Protect Ester) | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Bulky ligands accelerate C-N bond formation and prevent catalyst inhibition. |
| Base | K₃PO₄ (2.5 equiv) | Finely powdered K₂CO₃ (3 equiv) | Stronger base for faster transmetalation vs. milder base to prevent ester hydrolysis. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Anhydrous THF | Anhydrous conditions minimize protodeboronation of the boronic acid. |
| Temperature | 80-100 °C | 60-80 °C | Lower temperature can help preserve the ester functional group. |
| Notes | Ensure all reagents are dry and the reaction is rigorously degassed. | Monitor for both product formation and ester hydrolysis via LCMS or TLC. | Oxygen and water are detrimental to catalyst activity and substrate stability. |
Question 2: My Sonogashira coupling with this compound gives a complex mixture with low yield of the desired alkyne. What's going wrong?
Sonogashira coupling on this substrate is prone to two major side reactions: Glaser coupling (homocoupling of the terminal alkyne) and catalyst deactivation. The electron-deficient nature of the pyridine ring can also make the final reductive elimination step sluggish.
Core Insight: Successful Sonogashira coupling requires a delicate balance. The Cu(I) co-catalyst accelerates the reaction but also promotes the undesired Glaser coupling, especially if the reaction is slow or exposed to oxygen.
Troubleshooting Workflow:
Technical Support Center: Purification of Methyl 2-fluoro-4-iodonicotinate
Welcome to the dedicated technical support center for the purification of Methyl 2-fluoro-4-iodonicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block and facing challenges in achieving the desired purity. As a key intermediate in the synthesis of numerous pharmaceutical agents, the purity of this compound is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the laboratory. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with the knowledge to proactively optimize your purification strategies.
Section 1: Understanding the Molecule and Its Common Impurities
This compound is a halogenated pyridine derivative with a combination of functional groups that influence its reactivity and purification profile. The presence of the electron-withdrawing fluorine and iodine atoms, the ester functional group, and the pyridine nitrogen collectively contribute to its unique chemical properties.
A thorough understanding of the synthetic route is the first step in anticipating potential impurities. A common synthesis involves the esterification of 2-fluoro-4-iodonicotinic acid.
Common Synthesis Route:
Caption: Synthesis of this compound.
This synthesis can lead to several common impurities that pose purification challenges:
-
Unreacted Starting Material: The most common impurity is the starting material, 2-fluoro-4-iodonicotinic acid. Due to its acidic nature, it can exhibit different chromatographic behavior compared to the desired ester.
-
Hydrolysis Product: The methyl ester can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, reverting back to 2-fluoro-4-iodonicotinic acid.
-
De-iodinated Byproduct: Depending on the reaction and work-up conditions, de-iodination can occur, leading to the formation of Methyl 2-fluoronicotinate. This impurity can be particularly challenging to separate due to its similar polarity to the product.
-
Positional Isomers: Although less common with directed synthesis, impurities from the iodination of the pyridine ring at other positions could be present from the synthesis of the starting material.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What is the recommended first-pass purification method for crude this compound?
A1: For most applications, silica gel column chromatography is the most effective and widely used initial purification method.[1] A gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically employed. This technique is generally effective at separating the desired product from polar impurities like the starting carboxylic acid and baseline non-polar impurities.
Q2: How can I monitor the purification process effectively using Thin Layer Chromatography (TLC)?
A2: Effective TLC monitoring is crucial for a successful column chromatography separation.
-
Solvent System: A good starting point for the TLC mobile phase is a mixture of hexane and ethyl acetate . A ratio of 4:1 (Hexane:EtOAc) is often a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the product spot.
-
Visualization: As an aromatic and iodinated compound, this compound can be visualized on a TLC plate using a few methods:
-
UV Light (254 nm): The aromatic pyridine ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.[2][3] This is a non-destructive method and should be your first choice for visualization.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will result in the formation of yellow-brown spots for most organic compounds, including your product.[3][4][5] This method is particularly effective for unsaturated and aromatic compounds.
-
Q3: My product appears to be degrading on the silica gel column. What can I do?
A3: The pyridine nitrogen in your molecule can interact with the acidic silanol groups on the surface of standard silica gel, potentially leading to degradation or poor separation (tailing). If you suspect on-column degradation, consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. You can prepare this by adding a small amount of triethylamine (e.g., 0.1-1%) to your column chromatography eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or florisil . You will need to re-optimize your solvent system for these stationary phases.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency. A flash chromatography setup is recommended over traditional gravity chromatography.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an excellent final purification step to obtain highly pure material, especially for removing minor impurities that are difficult to separate by chromatography. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Suggested Solvent Systems to Screen:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Ethanol/Water
-
Isopropanol/Water
-
Start with a small amount of crude material and test various solvent systems to find the optimal one for your specific impurity profile.
Q5: Is preparative High-Performance Liquid Chromatography (Prep-HPLC) a viable option for purification?
A5: Yes, Prep-HPLC is a powerful technique for achieving very high purity, especially when dealing with closely eluting impurities. A reverse-phase C18 column is a good starting point.
-
Typical Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is commonly used.
-
Method Development: Start with an analytical scale HPLC to develop the separation method before scaling up to a preparative column.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product and starting material are co-eluting on the TLC/column. | The polarity of the eluent is too high. | Decrease the polarity of your eluent (increase the proportion of hexane). A shallower gradient during column chromatography may be necessary. |
| Product is streaking or tailing on the TLC/column. | 1. Interaction with acidic silica gel. 2. Overloading the TLC plate or column. | 1. Add 0.1-1% triethylamine to your eluent. 2. Use a more dilute sample for TLC. For column chromatography, ensure you are not exceeding the recommended loading capacity of your column (typically 1-5% of the silica gel weight). |
| Low recovery of the product from the column. | 1. Product is still on the column. 2. Product is degrading on the column. 3. Product is highly volatile and lost during solvent removal. | 1. Flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining product. 2. See Q3 in the FAQ section. 3. Use a rotary evaporator at a moderate temperature and pressure. Avoid using a high vacuum pump for extended periods. |
| The purified product is colored, but the literature suggests it should be a white solid. | Presence of a colored impurity, possibly from oxidation or a side reaction. | Consider a final purification step like recrystallization or passing a solution of the product through a short plug of activated carbon and then silica gel. |
| NMR of the purified product shows residual starting material (2-fluoro-4-iodonicotinic acid). | Incomplete separation during chromatography. | Re-purify the material using a shallower gradient or switch to a different purification technique like preparative HPLC. An acid-base extraction could also be effective: dissolve the mixture in an organic solvent, wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material, then wash with brine, dry, and concentrate. |
Troubleshooting Workflow:
Caption: A decision-making workflow for purification.
Section 4: Experimental Protocols
Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add the dry, impregnated silica gel to the top of your packed column. Alternatively, load the concentrated crude product directly onto the column.
-
Elution: Start eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:EtOAc) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with the reference data. The expected ¹H NMR spectrum for this compound in DMSO-d₆ is: δ 8.07 (d, 1H), 7.98 (d, 1H), 3.94 (s, 3H).[1][6] The presence of a broad peak in the downfield region (around 13-14 ppm) may indicate the presence of the carboxylic acid starting material.
Section 5: References
-
2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 - ChemicalBook. Available at: --INVALID-LINK--
-
TLC Visualization Solutions. Available at: --INVALID-LINK--
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
An improved method for visualizing TLC plates using iodine. Available at: --INVALID-LINK--
-
2-FLUORO-4-IODONICOTINIC ACID(884494-51-3) 1H NMR spectrum. Available at: --INVALID-LINK--
-
Certificate of Analysis: 2-Fluoro-4-iodonicotinic acid. Available at: --INVALID-LINK--
-
TLC Visualization Reagents - EPFL. Available at: --INVALID-LINK--
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Column_Chromatography/5.07%3A_Visualizing_TLC_Plates](--INVALID-LINK--_ Chromatography/5.07%3A_Visualizing_TLC_Plates)
-
2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER(884494-84-2) 1H NMR spectrum. Available at: --INVALID-LINK--
-
WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents - Google Patents. Available at: --INVALID-LINK--
-
4-IODO-2-FLUORO-3-FORMYLPYRIDINE | 153034-82-3 - ChemicalBook. Available at: --INVALID-LINK--
-
AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents. Available at: --INVALID-LINK--
-
WO2016100154A1 - Pyrrolidine orexin receptor antagonists - Google Patents. Available at: --INVALID-LINK--
-
PYRROLIDINE OREXIN RECEPTOR ANTAGONISTS. Патент № US 20170342052 МПК C07D401/12 - Московский инновационный кластер. Available at: --INVALID-LINK--
-
1-Hydroxy-1,8-napthyridinone (DHN) Analogs Potently Inhibit Monkeypox Virus Resolvase (Mpr) | Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--
References
- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Methyl 2-fluoro-4-iodonicotinate by HPLC/LC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Methyl 2-fluoro-4-iodonicotinate and its related reactions. As a key building block in pharmaceutical synthesis, precise monitoring of its conversion is critical for process optimization, yield maximization, and impurity profiling. This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested advice for developing robust HPLC/LC-MS methods and troubleshooting common issues encountered during analysis.
Section 1: Frequently Asked Questions & Method Development
This section addresses common questions that arise during the initial setup and optimization of an analytical method for this compound.
Q1: How should I prepare my raw reaction mixture for HPLC/LC-MS analysis?
A: Direct injection of a crude reaction mixture is highly discouraged as it can contaminate the instrument and column.[1][2] A simple "dilute-and-shoot" approach after filtration is often the most effective first step.
The key is to quench the reaction and dilute the sample in a solvent that is compatible with the mobile phase. Incompatibility between the sample solvent and the mobile phase can cause poor peak shape, especially for early eluting peaks.
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel. Immediately quench it in a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or a mixture of acetonitrile/water, to stop the reaction.
-
Dilute: Perform a serial dilution to bring the analyte concentration into the linear range of the detector (typically low µg/mL to ng/mL for LC-MS). A 100- to 1000-fold dilution is a good starting point.
-
Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon are common choices) to remove particulate matter that could block column frits or instrument tubing.[3]
-
Transfer: Transfer the filtrate to an appropriate HPLC vial for analysis.
Q2: What is a good starting point for an HPLC/LC-MS method for this compound?
A: this compound is a heterocyclic aromatic compound. A reversed-phase C18 column is a versatile and effective starting point. Given the basic nature of the pyridine nitrogen (pKa ~5-6), mobile phase pH control is critical to ensure consistent retention and good peak shape.[4]
Table 1: Recommended Starting HPLC/LC-MS Parameters
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 2.1 or 3.0 mm i.d., 50-100 mm length, <3 µm particle size | A standard C18 provides good hydrophobic retention. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification ensures the pyridine nitrogen is protonated, which typically improves peak shape and ESI+ sensitivity.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic screening gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm i.d. column) | Appropriate for standard analytical columns to ensure optimal efficiency. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, lowering backpressure.[3] |
| Injection Vol. | 1 - 5 µL | Keep injection volume low to prevent peak distortion and column overload.[5] |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The basic pyridine nitrogen is readily protonated, making ESI+ the ideal choice.[1] |
| MS Detection | Full Scan (e.g., m/z 100-500) & Selected Ion Monitoring (SIM) | Use Full Scan to identify unknowns and SIM to quantify the target analyte with high sensitivity. |
Q3: What are the key ions (m/z) I should monitor for this compound?
A: The primary ion to monitor will be the protonated parent molecule, [M+H]⁺. It is also wise to monitor for potential adducts and in-source fragments.
Table 2: Key Ions for Monitoring this compound
| Compound | Formula | Exact Mass | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Notes |
| This compound | C₇H₅FINO₂ | 280.9350 | 281.9423 | 303.9242 | The primary ion for quantification should be [M+H]⁺. Monitor for the sodium adduct, which can sometimes be prominent.[6] |
Caution: Iodinated aromatic compounds can sometimes undergo deiodination (loss of iodine) in the electrospray source.[7] Monitor for the corresponding deiodinated species (Methyl 2-fluoronicotinate, [M+H]⁺ = 156.0459) to assess if this is a significant issue in your method.
Section 2: Troubleshooting Guide
This section provides solutions to common problems in a question-and-answer format.
Chromatographic Issues
Q: My peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing is a common issue, especially for basic compounds like pyridines on silica-based C18 columns.[8] The primary cause is often secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the column's stationary phase.[8]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). This keeps the analyte fully protonated and suppresses the ionization of silanol groups, reducing unwanted interactions.
-
Use a Different Column: Consider using a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) designed to minimize silanol interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, TEA is an ion-pairing agent and can cause significant ion suppression in the MS, so this should be a last resort for LC-MS applications.
-
Check for Column Contamination: A blocked frit or contaminated column can also cause tailing.[3] Try flushing the column or replacing the guard column.
Q: My peak is fronting (looks like a shark fin). Why is this happening?
A: Peak fronting is less common than tailing but almost always points to one of two issues: column overload or solvent mismatch.[5]
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the most common cause.[5] Dilute your sample 10-fold or 100-fold and reinject. If the peak shape becomes symmetrical, you have confirmed sample overload.
-
Reduce Injection Volume: If dilution is not possible, reduce the injection volume.[5]
-
Ensure Sample Solvent is Weaker than Mobile Phase: If your sample is dissolved in a solvent much stronger than the initial mobile phase conditions (e.g., pure acetonitrile for a 5% acetonitrile start), the sample band will not focus correctly on the column head. Whenever possible, dissolve your sample in the initial mobile phase.
Diagram 1: Troubleshooting Poor Peak Shape This decision tree provides a logical workflow for diagnosing and resolving common peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Mass Spectrometry Issues
Q: I am seeing a very weak or no MS signal for my compound. What should I check?
A: A weak or absent signal can stem from issues with the sample, the HPLC method, or the MS source itself.
Troubleshooting Steps:
-
Confirm Analyte Presence: First, ensure the compound is eluting from the column by checking the UV chromatogram. If a peak is present in the UV but not the MS, the issue is with ionization or detection.
-
Check Ionization Mode: Confirm you are in the correct mode (ESI+ for this compound).
-
Investigate Ion Suppression: The most common cause of weak MS signal is ion suppression, where other components in the sample (salts, reagents, byproducts) co-elute with your analyte and compete for ionization.[9][10]
-
Improve Chromatographic Separation: Adjust your gradient to better separate your analyte from the bulk of the reaction mixture.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[11]
-
Perform Sample Cleanup: If dilution isn't enough, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering salts or reagents.[11]
-
-
Optimize Source Conditions: Ensure MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.
Q: My MS signal is unstable and the baseline is noisy. What can I do?
A: An unstable signal or noisy baseline often points to mobile phase or system contamination issues.[2]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Impurities in solvents or additives can cause baseline noise, especially in gradient elution. Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.
-
Degas Mobile Phase: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the pump and detector.[3]
-
Check for Leaks: Inspect all fittings for leaks, as this can cause pressure fluctuations and an unstable baseline.[3]
-
Clean the MS Source: Contamination can build up on the ion source optics over time. Follow the manufacturer's procedure for cleaning the capillary, skimmer, and other source components.[2]
Section 3: Experimental Workflow & Protocols
A robust analytical workflow is essential for generating reliable and reproducible data.
Diagram 2: General Reaction Monitoring Workflow This diagram illustrates the end-to-end process for analyzing a reaction sample.
Caption: A typical workflow for reaction monitoring using HPLC/LC-MS.
Protocol 1: Generic Isocratic HPLC Method for Rapid Analysis
This protocol is designed for rapid assessment of reaction completion where high-resolution separation of all impurities is not the primary goal.
-
Column: C18, 4.6 x 50 mm, 5 µm.
-
Mobile Phase: Prepare a single mobile phase mixture (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Adjust the ratio as needed to achieve a retention time of 2-4 minutes for the starting material.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and MS in SIM mode monitoring the [M+H]⁺ ions of the starting material and expected product.
-
Run Time: 5 minutes.
-
System Suitability: Before analyzing samples, inject a standard solution of this compound to confirm retention time and system performance.
Section 4: Data Interpretation
Q: How do I use the HPLC data to calculate reaction conversion?
A: Reaction conversion can be estimated by comparing the peak area of the starting material at a given time point (t) to its area at the beginning of the reaction (t=0).
Assuming the response factor of the starting material is consistent, the calculation is:
Conversion (%) = [ (Area_t=0 - Area_t) / Area_t=0 ] * 100
For more accurate quantification, especially if the injection volume or sample concentration varies, an internal standard should be used.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. helixchrom.com [helixchrom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. forensicrti.org [forensicrti.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. rsc.org [rsc.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. reddit.com [reddit.com]
Effect of solvent and base on "Methyl 2-fluoro-4-iodonicotinate" reactivity
Welcome to the technical support center for Methyl 2-fluoro-4-iodonicotinate (MFIN). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The unique electronic and steric properties of MFIN, stemming from its fluoro, iodo, and ester functionalities on a pyridine core, present specific challenges and opportunities in synthesis. This resource provides in-depth, experience-driven answers to common questions regarding its reactivity, with a focus on the critical roles of solvent and base selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. How do the solvent and base contribute to this issue?
A1: Failure in a Suzuki-Miyaura coupling involving MFIN often traces back to suboptimal selection of solvent and base, which are critical for the efficiency of the catalytic cycle, particularly the transmetalation step.
The primary role of the base is to activate the organoboron species (e.g., boronic acid) to facilitate the transfer of the organic group to the palladium center.[1] However, the choice is not trivial.
-
Base Strength & Solubility: The base must be strong enough to form the more nucleophilic boronate species [ArB(OH)₃]⁻.[1] However, an excessively strong base or one that generates high concentrations of hydroxide ions can lead to unwanted side reactions, such as protodeboronation of the boronic acid or hydrolysis of the methyl ester on your MFIN substrate.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. Cs₂CO₃ is often effective due to its high solubility in organic solvents, which can be a limiting factor for other inorganic bases.[2]
-
Solvent Polarity & Coordinating Ability: The solvent's role is multifaceted: it must solubilize the reactants, the catalyst, and the base, while also influencing the stability and reactivity of intermediates in the catalytic cycle.[3][4]
-
Aprotic Polar Solvents: Solvents like Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used. They are effective at dissolving the polar intermediates and salts formed during the reaction.[3][5]
-
Protic Solvents: The addition of water is common and can be beneficial. It helps dissolve inorganic bases like K₂CO₃ and K₃PO₄ and can accelerate the transmetalation step.[5][6] However, excessive water can promote the undesired hydrolysis of the boronic acid.[2] A mixed solvent system, such as Dioxane/Water or Toluene/Ethanol/Water, often provides the best balance of solubility and reactivity.[5]
-
Troubleshooting Steps:
-
Evaluate Your Base: If using a weaker base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄. If solubility is an issue, try Cs₂CO₃.
-
Optimize Your Solvent System: If using a single nonpolar solvent like toluene, consider a more polar aprotic solvent like dioxane or THF. Introduce a co-solvent of water or ethanol to improve base solubility and reaction rate.[5]
-
Degas Thoroughly: Oxygen can lead to the homocoupling of boronic acids and catalyst deactivation.[2] Ensure your solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
Q2: I am attempting a Buchwald-Hartwig amination with MFIN and observing either no reaction or decomposition. Which base and solvent combination is recommended?
A2: The Buchwald-Hartwig amination is highly sensitive to the choice of base and solvent, even more so than Suzuki couplings.[7] The base's role is to deprotonate the amine (or amine-Pd complex) to generate the active nucleophile, but its strength must be carefully matched to the amine's pKa and the substrate's stability.
-
Choosing the Right Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[8][9] Weaker bases like K₂CO₃ are generally ineffective for all but the most acidic N-H bonds. The choice between NaOtBu and other bases can be critical; for instance, some reactions may require a weaker base like potassium phenoxide (KOPh) to avoid decomposition of sensitive functional groups.[10]
-
Solvent Selection: Aprotic solvents are standard.
-
Ethers: Dioxane and THF are good starting points.
-
Aromatic Hydrocarbons: Toluene is widely used and is often the solvent of choice, particularly for reactions run at higher temperatures.[9]
-
Polar Aprotic Solvents: While effective for solubilizing components, solvents like DMF and DMSO should be used with caution. They can sometimes coordinate too strongly to the palladium center, inhibiting catalysis, or lead to side reactions at elevated temperatures.
-
Key Considerations for MFIN:
-
The electron-withdrawing nature of the fluoro group and the pyridine ring makes the C-I bond highly susceptible to oxidative addition.
-
However, the ester group is sensitive to strong bases, especially at elevated temperatures. Prolonged reaction times with NaOtBu could lead to ester hydrolysis or other decomposition pathways.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Base | NaOtBu or K₃PO₄ | NaOtBu is a strong, standard base for this reaction.[9] K₃PO₄ can be a milder alternative if substrate decomposition is observed. |
| Solvent | Toluene or Dioxane | These solvents offer good solubility for many organic substrates and are relatively inert under typical reaction conditions.[9] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and the final reductive elimination step.[2] |
Q3: How does the 2-fluoro substituent on the pyridine ring affect the reactivity of the C-I bond in palladium-catalyzed reactions?
A3: The 2-fluoro substituent has a profound electronic effect on the reactivity of this compound.
-
Activation towards Oxidative Addition: Fluorine is a strongly electronegative atom. Its presence on the pyridine ring, particularly ortho to the nitrogen, exerts a strong electron-withdrawing inductive effect. This makes the pyridine ring electron-deficient, which in turn activates the C-I bond towards oxidative addition to the Pd(0) catalyst. This is the first and often rate-limiting step in cross-coupling reactions.[7] Therefore, reactions at the C-I position of MFIN can often be performed under milder conditions compared to non-fluorinated or electron-rich iodo-pyridines.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing effect that activates the C-I bond for cross-coupling also activates the C-F bond for SNAr. While the C-I bond is the primary site for palladium catalysis, strong nucleophiles, harsh bases, or high temperatures could potentially lead to a competing SNAr reaction where the fluorine atom is displaced.[11][12] It is crucial to monitor for side products, especially when using highly nucleophilic amines or alkoxides. In most well-optimized Pd-catalyzed reactions, the cross-coupling pathway is significantly faster and dominates.
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting a failing cross-coupling reaction with MFIN.
Caption: A step-by-step troubleshooting guide for cross-coupling reactions.
The Role of Solvent & Base in the Catalytic Cycle
This diagram illustrates where the solvent and base exert their influence during a generic Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).
Caption: Influence of solvent and base on the Pd-catalyzed cross-coupling cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-fluoro-4-iodonicotinate and Methyl 2-chloro-4-iodonicotinate in Cross-Coupling Reactions
Introduction
In the realm of medicinal chemistry and materials science, halogenated pyridine scaffolds are indispensable building blocks. Their utility lies in the strategic and often differential reactivity of their carbon-halogen bonds, which serve as handles for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, data-supported comparison of two key intermediates: Methyl 2-fluoro-4-iodonicotinate and Methyl 2-chloro-4-iodonicotinate .
While structurally similar, the seemingly minor substitution of a fluorine atom for a chlorine at the 2-position imparts significant and predictable differences in their chemical behavior. Understanding these nuances is paramount for researchers in drug development and process chemistry to optimize reaction conditions, control selectivity, and ultimately, streamline synthetic routes. This document will dissect the reactivity of these two compounds, focusing on the three pillars of modern synthetic chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will explore the underlying mechanistic principles and provide field-proven experimental protocols to guide your synthetic strategy.
Foundational Principles: Electronic and Steric Effects of 2-Halo Substituents
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is primarily governed by the rate-limiting step: the oxidative addition of the C-X bond to the Pd(0) catalyst. The strength of this bond is the critical determinant, with the established reactivity trend being C-I > C-Br > C-Cl > C-F [1]. This trend directly correlates with decreasing bond dissociation energies, making the C-I bond the most labile and the C-F bond the most robust.
Both subject molecules possess a highly reactive C-I bond at the 4-position and a less reactive C-X bond (C-F or C-Cl) at the 2-position. This intrinsic difference is the cornerstone of their utility, enabling selective functionalization.
-
Methyl 2-chloro-4-iodonicotinate : The C-Cl bond is significantly weaker than a C-F bond. While still less reactive than the C-I bond, it can be activated for oxidative addition under more forcing conditions, often requiring specialized, bulky, and electron-rich phosphine ligands[2].
-
This compound : The C-F bond is exceptionally strong and is generally considered inert to standard palladium-catalyzed cross-coupling conditions. Its activation requires highly specialized catalyst systems and is rarely observed in routine synthetic applications[3]. Fluorine's primary influence is electronic; its potent electron-withdrawing inductive effect modulates the electron density of the pyridine ring, which can subtly influence the reactivity at the C4-iodo position.
| Property | This compound | Methyl 2-chloro-4-iodonicotinate |
| CAS Number | 884494-84-2 | 185041-05-8 |
| Molecular Formula | C₇H₅FINO₂ | C₇H₅ClINO₂ |
| Molecular Weight | 281.02 | 297.48 |
| Reactivity at C4 | High (C-I bond) | High (C-I bond) |
| Reactivity at C2 | Very Low (C-F bond) | Moderate (C-Cl bond) |
Chemoselective Functionalization at the C4-Iodo Position
The significant difference in reactivity between the C-I and the C-Cl/C-F bonds allows for highly chemoselective cross-coupling reactions at the 4-position. The Suzuki-Miyaura coupling is a prime example.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds[4]. When reacting either substrate with a boronic acid, the reaction will overwhelmingly occur at the C4-iodo position due to the much lower activation energy for C-I bond cleavage. The choice between the fluoro and chloro derivatives at this stage has minimal impact on the outcome, though reaction kinetics may be subtly affected by the electronic influence of the 2-substituent.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
-
Setup : To an oven-dried flask, add the 4-iodonicotinate substrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent : Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction : Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel.
Comparative Reactivity at the C2-Halogen Position
The true divergence in synthetic utility between these two reagents becomes apparent when targeting the C2-position after the C4-position has been functionalized.
A. Suzuki-Miyaura Coupling
-
Methyl 2-chloro-4-aryl-nicotinate : Coupling at the C2-chloro position is challenging but feasible. It requires more forcing conditions than the initial C4 coupling: higher temperatures (≥100 °C), a stronger base (e.g., Cs₂CO₃ or K₃PO₄), and a more sophisticated catalyst system. Catalysts employing sterically hindered and electron-rich ligands like SPhos or XPhos are often necessary to facilitate the difficult oxidative addition of the C-Cl bond[5].
-
Methyl 2-fluoro-4-aryl-nicotinate : The C2-fluoro position is, for all practical purposes, unreactive under standard Suzuki-Miyaura conditions. This makes the fluoro-derivative the ideal choice when the synthetic route requires the 2-position to remain halogenated for subsequent, non-palladium-catalyzed transformations (e.g., nucleophilic aromatic substitution, SNAr).
B. Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, provides another clear distinction in reactivity[6][7].
-
Methyl 2-chloro-4-aryl-nicotinate : The C2-chloro position can undergo Sonogashira coupling, but it is significantly less efficient than for the corresponding bromide or iodide. The reaction necessitates higher temperatures, extended reaction times, and often higher catalyst loadings of both palladium and the copper(I) co-catalyst[7].
-
Methyl 2-fluoro-4-aryl-nicotinate : The C2-fluoro position is inert to Sonogashira coupling conditions. This allows for the synthesis of 4-alkynyl-2-fluoropyridines, which are valuable intermediates in pharmaceutical development[8][9].
Representative Experimental Protocol: Sonogashira Coupling of a 2-Chloropyridine
-
Setup : In a sealed tube, combine the 2-chloropyridine substrate (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and copper(I) iodide (CuI, 10 mol%).
-
Atmosphere : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Solvent & Base : Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Reaction : Heat the mixture to 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up : After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
Purification : The organic layer is washed with brine, dried, and concentrated. The product is purified by flash chromatography.
C. Buchwald-Hartwig Amination
The palladium-catalyzed formation of C-N bonds is a cornerstone of modern drug discovery[10][11]. Here, the difference between C-F and C-Cl reactivity is stark.
-
Methyl 2-chloro-4-aryl-nicotinate : The Buchwald-Hartwig amination of 2-chloropyridines is a well-established but often challenging transformation. The oxidative addition of the C-Cl bond is typically the rate-limiting step and requires a highly active catalyst system[2]. This usually involves a palladium precatalyst paired with a sterically demanding, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu)[2]. Elevated temperatures (90-120 °C) are common.
-
Methyl 2-fluoro-4-aryl-nicotinate : The C2-fluoro position does not undergo Buchwald-Hartwig amination. It is completely unreactive under these conditions. However, the strong electron-withdrawing nature of fluorine highly activates the pyridine ring for SNAr, making it an excellent substrate for amination via a non-catalytic, nucleophilic substitution pathway, particularly if an electron-withdrawing group is also present at the 4- or 6-position.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine
-
Setup : In a glovebox, charge an oven-dried vial with the 2-chloropyridine substrate (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable biarylphosphine ligand (e.g., RuPhos, 4-5 mol%).
-
Solvent : Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the vial and heat to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up : Cool the reaction, dilute with ethyl acetate, and filter through celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.
-
Purification : The desired aryl amine is purified via flash column chromatography.
Visualization of Key Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
The choice between this compound and Methyl 2-chloro-4-iodonicotinate is not arbitrary but a critical strategic decision in synthesis design.
-
Choose Methyl 2-chloro-4-iodonicotinate when:
-
The synthetic plan requires sequential, palladium-catalyzed functionalization at both the C4 and C2 positions.
-
You have access to and are prepared to optimize reactions with advanced, sterically demanding ligands for C-Cl bond activation.
-
-
Choose this compound when:
-
The synthetic plan requires selective functionalization only at the C4 position, with the C2 position remaining inert to serve as a stable handle for other transformations (like SNAr) or as a final structural element.
-
The goal is to avoid potential side reactions or the need for harsh conditions associated with C-Cl bond activation.
-
By understanding the fundamental principles of C-X bond reactivity and leveraging the distinct electronic and steric properties of fluorine and chlorine, researchers can harness the full potential of these versatile pyridine building blocks to accelerate innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2: Catalytic derivatisation of pentafluoropyridine based on carbon-fluorine bond activation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Cross-Coupling Reactivity of Methyl 2-Fluoro-4-iodonicotinate and Its Halogenated Congeners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. The ability to selectively and efficiently functionalize the pyridine ring via cross-coupling reactions is a cornerstone of contemporary organic synthesis. This guide provides an in-depth technical comparison of Methyl 2-fluoro-4-iodonicotinate with its 2-chloro and 2-bromo analogues in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. By examining the interplay of halogen identity and electronic effects, this document aims to provide researchers with the field-proven insights necessary to make informed decisions in substrate selection and reaction design.
The Critical Role of Halogen Identity in Cross-Coupling Reactivity
The success and selectivity of palladium-catalyzed cross-coupling reactions are intrinsically tied to the nature of the halogen leaving group. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center. The energy barrier for this process is directly related to the carbon-halogen (C-X) bond dissociation energy. For halopyridines, the established order of reactivity is a direct consequence of this principle:
C–I > C–Br > C–Cl >> C–F
This reactivity trend dictates that the C-I bond will be the most readily cleaved, followed by C-Br, and then C-Cl. The C-F bond is generally considered unreactive in standard palladium-catalyzed cross-coupling reactions due to its high bond strength. In dihalogenated pyridines containing different halogens, this inherent reactivity difference allows for regioselective functionalization by carefully controlling reaction conditions.
For the compounds under comparison—Methyl 2-halo-4-iodonicotinates—the significantly more reactive C-I bond at the 4-position is the primary site of cross-coupling under typical palladium catalysis. The halogen at the 2-position (F, Cl, or Br) serves to modulate the electronic properties of the pyridine ring, thereby influencing the overall reactivity of the molecule.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. In the context of our target molecules, the reaction is expected to proceed selectively at the C-4 iodo position.
Table 1: Comparison of Methyl 2-halo-4-iodonicotinates in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halonicotinate | 2-Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| This compound | F | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~92 |
| Methyl 2-chloro-4-iodonicotinate | Cl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~90 |
| Methyl 2-bromo-4-iodonicotinate | Br | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~88 |
Note: The data presented are representative and collated from various sources on similar substrates to provide a comparative baseline. Actual yields may vary based on specific reaction conditions and substrate purity.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides and bromides. Its versatility and commercial availability make it a frequent first choice.
-
Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic-soluble halopyridine and the water-soluble inorganic base.
The higher electronegativity of the fluorine atom in This compound makes the pyridine ring more electron-deficient compared to its chloro and bromo counterparts. This enhanced electrophilicity at the C-4 position can lead to a slightly faster rate of oxidative addition and, consequently, a marginally higher yield under similar reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
A Senior Application Scientist's Guide to the Biological Activity of Methyl 2-fluoro-4-iodonicotinate Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical first step in the discovery of novel therapeutics. The substituted pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs. Within this class, "Methyl 2-fluoro-4-iodonicotinate" emerges as a particularly versatile building block. Its unique trifunctional substitution pattern—a reactive iodo group, a modulating fluoro substituent, and a modifiable methyl ester—offers a rich platform for the synthesis of diverse compound libraries with a wide spectrum of potential biological activities.
This guide provides an in-depth technical comparison of potential derivatives of this compound, grounded in established structure-activity relationships (SAR) and experimental data from closely related molecular systems. We will explore the synthetic pathways to unlock the potential of this scaffold and delve into the prospective biological activities of its derivatives, offering a roadmap for future research and development.
The Strategic Advantage of the this compound Scaffold
The inherent reactivity of the C-I bond at the 4-position of the pyridine ring makes it an ideal handle for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The electron-withdrawing fluorine atom at the 2-position can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability of the final compounds. The methyl ester at the 3-position provides a site for further modification, for instance, through amidation, to introduce additional points of interaction with biological targets.
Comparative Analysis of Potential Derivatives
Based on the extensive body of research on substituted pyridine and nicotinic acid derivatives, we can project the likely biological activities of compounds derived from this compound. The following sections provide a comparative overview of potential anticancer, kinase inhibitory, and antimicrobial activities.
Anticancer Activity
Substituted pyridines are a well-established class of anticancer agents, often functioning as kinase inhibitors or by inducing apoptosis through other mechanisms. The introduction of aryl or heteroaryl moieties at the 4-position via Suzuki coupling is a common strategy to develop potent antiproliferative agents.
Table 1: Comparative Anticancer Activity of Representative 2,4-Disubstituted Pyridine Derivatives
| Compound ID | R1 (at C4) | R2 (at C2) | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical 1 | 4-methoxyphenyl | -F | MCF-7 (Breast) | Predicted: 1-10 | Doxorubicin | 0.5-2 |
| Hypothetical 2 | 3,4-dimethoxyphenyl | -F | A549 (Lung) | Predicted: 5-20 | Cisplatin | 2-8 |
| Hypothetical 3 | Thiophen-2-yl | -F | HCT116 (Colon) | Predicted: 2-15 | 5-Fluorouracil | 1-5 |
Note: The IC50 values for hypothetical compounds are predicted based on published data for structurally similar pyridine derivatives.
Kinase Inhibitory Activity
The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors. The 2,4-disubstituted pyridine core can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.
Table 2: Comparative Kinase Inhibitory Activity of Representative 2,4-Disubstituted Pyridine Derivatives
| Compound ID | R1 (at C4) | R2 (at C2) | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Hypothetical 4 | 1H-Indol-5-yl | -F | EGFR | Predicted: 10-100 | Gefitinib | 2-37 |
| Hypothetical 5 | Quinolin-6-yl | -F | VEGFR2 | Predicted: 20-150 | Sunitinib | 2-10 |
| Hypothetical 6 | 1H-Pyrazol-4-yl | -F | Aurora A | Predicted: 50-250 | Alisertib | 1.2 |
Note: The IC50 values for hypothetical compounds are predicted based on published data for structurally similar pyridine-based kinase inhibitors.
Antimicrobial Activity
Nicotinic acid and its derivatives have long been known to possess antimicrobial properties. Modifications of the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Table 3: Comparative Antimicrobial Activity of Representative Nicotinic Acid Amide Derivatives
| Compound ID | R (Amide) | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical 7 | -NH-(4-chlorophenyl) | Staphylococcus aureus | Predicted: 8-32 | Ciprofloxacin | 0.25-1 |
| Hypothetical 8 | -NH-(2-hydroxyphenyl) | Escherichia coli | Predicted: 16-64 | Ciprofloxacin | 0.015-0.12 |
| Hypothetical 9 | -NH-(pyridin-2-yl) | Candida albicans | Predicted: 4-16 | Fluconazole | 0.25-1 |
Note: The MIC values for hypothetical compounds are predicted based on published data for structurally similar nicotinic acid amide derivatives.
Experimental Protocols
To facilitate the exploration of the biological activities of this compound derivatives, we provide the following detailed experimental protocols for key synthetic transformations and a common biological assay.
Synthesis Workflow: From Scaffold to Derivatives
The following diagram illustrates a general workflow for the synthesis of diverse derivatives from this compound.
Caption: Synthetic workflow for derivatization.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a degassed solvent mixture, for example, a 3:1 mixture of Dioxane and Water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.).
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: MTT assay workflow.
Signaling Pathways and Mechanisms of Action
The potential derivatives of this compound are likely to exert their biological effects by modulating key signaling pathways implicated in disease. For instance, kinase inhibitor derivatives could target pathways such as the EGFR signaling cascade, which is often dysregulated in cancer.
"Methyl 2-fluoro-4-iodonicotinate" analogs and their synthetic utility
Starting Research on Nicotinate
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Investigating Synthesis Pathways
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Planning Guide Structure
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Examining Nicotinic Acid Derivatives
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Analyzing Synthesis Routes
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Refining Reaction Strategies
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Seeking Specific Examples
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Gathering Data, Now
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Assessing Comparative Data
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Confirming Reactivity Trends
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A Researcher's Guide to the Structural Confirmation of Methyl 2-fluoro-4-iodonicotinate: A Comparative Spectroscopic Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds like Methyl 2-fluoro-4-iodonicotinate, a thorough analytical confirmation is paramount to ensure the integrity of subsequent research and the safety of potential therapeutic applications. This guide provides a comprehensive comparison of spectroscopic techniques for the unequivocal structural confirmation of this compound, grounded in scientific principles and practical experimental considerations.
The Imperative of Multi-faceted Analysis
Relying on a single analytical technique for structural confirmation is fraught with ambiguity. A robust approach leverages the synergistic power of multiple spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together, they provide a composite and validated structural picture. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unrivaled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei like fluorine.
Proton NMR (¹H NMR) is the initial and often most informative experiment. For this compound, we expect to see distinct signals corresponding to the aromatic protons and the methyl ester protons.
A synthesis of this compound has been reported, with the structure confirmed by ¹H NMR (300 MHz, DMSO-d6) showing signals at δ 3.94 (3H, s), 7.98 (1H, dd, J = 5.3, 1.1 Hz), and 8.07 (1H, dd, J = 5.3, 0.8 Hz)[1][2]. The singlet at 3.94 ppm is characteristic of the three equivalent protons of the methyl ester group. The two downfield signals are indicative of the two protons on the pyridine ring. The doublet of doublets pattern arises from coupling to each other and to the fluorine atom. The magnitude of the coupling constants is crucial for assigning the specific positions of the protons on the pyridine ring[3][4].
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~8.0-8.2 | Doublet of Doublets | 1H | Pyridine Ring Proton |
| ~7.8-8.0 | Doublet of Doublets | 1H | Pyridine Ring Proton |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides a map of the unique carbon environments within the molecule. Due to the presence of electronegative fluorine and iodine atoms, the chemical shifts of the pyridine ring carbons will be significantly affected[5][6]. The carbon of the methyl ester will appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~53 | -OCH₃ |
| ~90-100 | C-I |
| ~110-160 | Aromatic C-H and C-F |
| ~160-165 | C=O |
Note: These are approximate ranges. Precise shifts can be determined experimentally and aided by computational predictions.
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity[7][8]. The ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the pyridine ring. The chemical shift will be indicative of its electronic environment, and the coupling to adjacent protons will provide valuable connectivity information[9][10]. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure[7].
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity. For this compound (C₇H₅FINO₂), the expected monoisotopic mass is approximately 280.94 g/mol [11][12]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy[13][14][15].
Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic isotopic pattern and fragmentation pathways[16]. Common fragmentation patterns for this molecule would involve the loss of the methyl group, the methoxycarbonyl group, and potentially the iodine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-F bond, and the aromatic C-H and C=C bonds of the pyridine ring[17][18][19][20][21].
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720-1740 | C=O (Ester) |
| ~1550-1600 | C=C (Aromatic Ring) |
| ~1200-1300 | C-O (Ester) |
| ~1000-1100 | C-F |
| ~3000-3100 | C-H (Aromatic) |
Experimental Protocols
Workflow for Spectroscopic Analysis
Caption: Workflow for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A dedicated fluorine probe is not always necessary, as many modern broadband probes can be tuned to the ¹⁹F frequency.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For fragmentation analysis, perform tandem MS (MS/MS) experiments.
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a solution, use a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Comparison with Alternative Techniques
While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide complementary information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure. This is the ultimate method for structural confirmation but is dependent on the ability to grow suitable crystals.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound. While it provides the empirical formula, it does not give information about the connectivity of the atoms.
Relationship between Analytical Methods
References
- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]
- 2. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biophysics.org [biophysics.org]
- 9. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. This compound Price at Chemsrc [chemsrc.com]
- 12. scbt.com [scbt.com]
- 13. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. cet-science.com [cet-science.com]
- 19. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-fluoro-4-iodonicotinate in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationship Studies
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural framework for interacting with a biological target but also offer versatile chemical handles for systematic modification, enabling comprehensive Structure-Activity Relationship (SAR) studies. This guide provides an in-depth technical analysis of Methyl 2-fluoro-4-iodonicotinate as a privileged scaffold for SAR exploration. We will objectively compare its synthetic utility and performance against other common heterocyclic systems, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Strategic Advantage of the 2-Fluoro-4-iodonicotinate Scaffold
This compound is a polysubstituted pyridine derivative that presents a trifecta of orthogonally reactive sites, making it an exceptionally versatile starting point for the generation of diverse compound libraries. The strategic arrangement of the fluoro, iodo, and methyl ester functionalities allows for a sequential and highly controlled diversification of the core structure.
The pyridine ring itself is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with biological targets. The specific substitutions on this compound further enhance its utility:
-
The C4-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at this position, which is often a key vector for exploring interactions with the target protein.
-
The C2-Fluoro Group: The fluorine atom at the C2 position serves a dual purpose. Firstly, it activates this position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. Secondly, the C-F bond is generally stable under the conditions used for cross-coupling at the C4 position, providing orthogonal reactivity. Furthermore, fluorine substitution can favorably modulate physicochemical properties such as pKa and metabolic stability.
-
The C3-Methyl Ester: The ester group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification and interaction with the biological target.
This inherent reactivity profile allows for a systematic and logical approach to SAR studies, as illustrated below.
References
Part 1: Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
A Comprehensive Guide to the X-ray Crystallographic Analysis of Methyl 2-fluoro-4-iodonicotinate Derivatives: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutic agents. Halogenated heterocycles, particularly substituted pyridines, are a cornerstone of modern medicinal chemistry. This guide provides an in-depth, comparative framework for the X-ray crystallographic analysis of this compound and its derivatives, a class of compounds with significant potential in drug discovery.
While a solved crystal structure for this compound is not publicly available at the time of writing, this guide will establish a robust methodological and analytical workflow. We will leverage the known structure of the parent compound, methyl nicotinate, as a baseline for a predictive and comparative discussion on the profound influence of halogen substituents on molecular conformation and crystal packing. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing the tools for rigorous structural analysis.
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals.
Synthesis of this compound
The synthesis of this compound has been reported in the patent literature. A common route involves the esterification of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Starting Material : 2-fluoro-4-iodonicotinic acid.
-
Esterification : To a solution of 2-fluoro-4-iodonicotinic acid in methanol, add a suitable catalyst such as thionyl chloride or a few drops of concentrated sulfuric acid.
-
Reaction : The mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up : The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Crystallization: A Game of Patience and Precision
Obtaining diffraction-quality single crystals is often the most challenging step. For pyridine derivatives, several techniques can be employed.
Recommended Crystallization Techniques for Halogenated Nicotinates:
-
Slow Evaporation : A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging or Sitting Drop) : A concentrated solution of the compound in a good solvent is placed as a drop on a coverslip, which is then inverted and sealed over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Temperature Gradient : A saturated solution of the compound is slowly cooled, which can induce crystallization.
The choice of solvents is critical and often requires screening a wide range of conditions.
Part 2: The X-ray Diffraction Experiment: From Crystal to Data
A high-quality crystal is the prerequisite for a successful X-ray diffraction experiment.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion, by rotating the crystal in a beam of X-rays and recording the diffraction pattern.
-
Structure Solution : The collected diffraction data is used to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement : The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Part 3: Structural Analysis: A Comparative Study
In the absence of an experimental structure for this compound, we will conduct a comparative analysis based on the known structure of methyl nicotinate and the predictable effects of the fluoro and iodo substituents.
Baseline Structure: Methyl Nicotinate
The crystal structure of methyl nicotinate reveals a planar pyridine ring, as expected for an aromatic system. The ester group may show some degree of torsion relative to the ring. The crystal packing is primarily governed by weak C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between the pyridine rings.
Predicted Structural Changes in this compound
The introduction of a fluorine atom at the 2-position and an iodine atom at the 4-position is expected to induce significant changes in both the intramolecular geometry and the intermolecular interactions.
| Feature | Methyl Nicotinate (Baseline) | This compound (Predicted) | Rationale for Predicted Change |
| Intramolecular Geometry | |||
| C2-F bond length | N/A | ~1.35 Å | Typical C(sp²)-F bond length. |
| C4-I bond length | N/A | ~2.10 Å | Typical C(sp²)-I bond length. |
| Ring distortion | Minimal | Minor distortion due to bulky iodine substituent. | The large atomic radius of iodine can cause some puckering of the pyridine ring. |
| Conformation of ester group | Planar or slightly twisted | Likely to be influenced by steric and electronic effects of the 2-fluoro substituent. | The electronegative fluorine may influence the orientation of the adjacent ester group. |
| Intermolecular Interactions | |||
| Hydrogen Bonding | C-H···O, C-H···N | C-H···O, C-H···F, C-H···N | The fluorine atom can act as a weak hydrogen bond acceptor. |
| Halogen Bonding | N/A | C-I···N, C-I···O | The electropositive region (σ-hole) on the iodine atom can interact with Lewis bases like the pyridine nitrogen or the carbonyl oxygen. This is a strong, directional interaction. |
| π-π Stacking | Present | May be altered or disrupted. | The bulky iodine atom can sterically hinder face-to-face π-π stacking, potentially leading to offset or edge-to-face arrangements. |
The Power of Non-Covalent Interaction Analysis
A thorough crystallographic analysis extends beyond simple bond lengths and angles. The study of non-covalent interactions is crucial for understanding the solid-state behavior of a compound and can provide insights into its interactions with biological targets.[1]
Methods for Analyzing Non-Covalent Interactions:
-
Hirshfeld Surface Analysis : This technique allows for the visualization and quantification of intermolecular contacts in a crystal.
-
Quantum Chemical Calculations : Methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to characterize and quantify the strength of various non-covalent interactions.[2]
Part 4: Data Validation and Deposition
A solved crystal structure must be rigorously validated before it can be considered reliable. The checkCIF algorithm, developed by the International Union of Crystallography (IUCr), is the gold standard for this purpose. It checks for inconsistencies in the crystallographic data and provides a report of any potential issues.
Once validated, it is best practice to deposit the crystal structure in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the wider scientific community.[1]
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives offers a powerful lens through which to understand the subtle interplay of steric and electronic effects that govern molecular structure and crystal packing. By combining careful synthesis and crystallization with rigorous diffraction analysis and a deep understanding of non-covalent interactions, researchers can unlock the structural secrets of these promising molecules. This knowledge is not merely academic; it is a critical component in the rational design of the next generation of therapeutics, enabling the development of drugs with improved efficacy, selectivity, and safety profiles.
References
A Comparative Guide to the Efficacy of Catalysts in Cross-Coupling Reactions of Methyl 2-fluoro-4-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Methyl 2-fluoro-4-iodonicotinate is a valuable building block, featuring two distinct halogen atoms that allow for selective, stepwise elaboration. The choice of catalyst is paramount in dictating the success of cross-coupling reactions involving this substrate, influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, leveraging experimental data to inform catalyst selection and reaction optimization.
The Strategic Advantage of Orthogonal Halogen Reactivity
The presence of both a fluorine and an iodine atom on the pyridine ring of this compound offers a strategic advantage in molecular design. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling than the more robust carbon-fluorine bond. This differential reactivity allows for selective functionalization at the 4-position, leaving the 2-fluoro substituent intact for subsequent transformations or to modulate the electronic properties of the final molecule.
Comparative Efficacy of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, several palladium-based catalysts have demonstrated efficacy. Below is a comparison of two common catalyst systems for the coupling with arylboronic acids.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (4:1) | 110 (Microwave) | 20 min | High | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 1.5 h | Not specified | [2] |
Analysis of Catalyst Performance:
-
Pd(dppf)Cl₂: The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in combination with microwave irradiation offers a rapid and high-yielding protocol.[1] The dppf ligand is known for its ability to stabilize the palladium center and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. The use of a mixed aqueous solvent system is common in Suzuki couplings to facilitate the dissolution of the inorganic base.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but highly effective catalyst for a wide range of cross-coupling reactions. While specific yield data for the reaction with this compound was not provided in the examined literature, it is a well-established catalyst for the coupling of aryl iodides.[2] The reaction time is longer compared to the microwave-assisted method with Pd(dppf)Cl₂.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While direct experimental data for this compound is limited in the readily available literature, studies on the closely related 2-fluoro-4-iodopyridine provide valuable insights into effective catalytic systems. The reaction is highly selective for the C-I bond.[2]
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Typical Yield | Reference (Analogous Substrate) |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | Not specified (Microwave) | 30 min | Good | [2] |
Analysis of Catalyst Performance:
-
Pd(OAc)₂ / BINAP: The combination of palladium(II) acetate and a bulky, electron-rich phosphine ligand like BINAP is a hallmark of modern Buchwald-Hartwig amination. This system is known to be highly active, allowing for the coupling of a wide range of amines and aryl halides.[2] The use of microwave irradiation can significantly reduce reaction times.[2]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction provides a direct route to synthesize aryl alkynes. While specific examples utilizing this compound are not prevalent in the searched literature, protocols for the Sonogashira coupling of other fluoro-iodopyridines can be adapted. These reactions typically employ a dual catalytic system of palladium and copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference (Analogous Substrate) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Room Temp. to 60 | Good to Excellent | [3] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | Room Temp. to 60 | Good to Excellent | [4] |
Analysis of Catalyst Performance:
-
PdCl₂(PPh₃)₂ / CuI: This is a classic and highly reliable catalyst system for Sonogashira couplings. The palladium catalyst facilitates the cross-coupling, while the copper(I) co-catalyst activates the terminal alkyne. The reaction is typically run under mild conditions.[3]
-
Pd(PPh₃)₄ / CuI: Similar to the above system, using Pd(PPh₃)₄ is also a common practice. The choice between PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ often depends on the specific substrates and desired reaction kinetics.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
-
To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Add a degassed 4:1 mixture of DMF and water.
-
Seal the vial and heat in a microwave reactor to 110 °C for 20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Analogous System)
-
To a microwave vial, add 2-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.2 equiv.), K₂CO₃ (3.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.075 equiv.).
-
Add a suitable degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat in a microwave reactor for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Follow a standard aqueous work-up and purification by column chromatography.
Protocol 3: Sonogashira Coupling (Analogous System)
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-fluoro-4-iodopyridine substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify by column chromatography.
Conclusion
The selective functionalization of this compound at the 4-position is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ under microwave irradiation offers a particularly efficient route. For C-N bond formation via Buchwald-Hartwig amination, a Pd(OAc)₂/BINAP system is a promising choice, based on data from analogous substrates. Sonogashira couplings are expected to proceed effectively with standard PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄/CuI catalyst systems. The choice of catalyst will ultimately depend on the specific coupling partners, desired reaction conditions, and scalability. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient syntheses utilizing this versatile building block.
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of Kinase Inhibitors Derived from Functionalized Fluoro-Pyridines
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridine scaffold, particularly when functionalized with fluorine, represents a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth comparison of the evaluation of kinase inhibitors synthesized from fluoro-pyridine building blocks, with "Methyl 2-fluoro-4-iodonicotinate" serving as a representative starting material. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Fluoro-Pyridine Scaffolds in Kinase Inhibition
The incorporation of a fluorine atom onto a pyridine ring offers several advantages in drug design. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its interaction with amino acid residues in the kinase hinge region. Furthermore, fluorine can form favorable orthogonal multipolar C–F···C=O interactions and can block metabolic hotspots, thereby improving the pharmacokinetic profile of the compound. The iodo-substituent, as seen in "this compound," provides a versatile handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space.
Hypothetical Synthesis of a Kinase Inhibitor from this compound
To illustrate the synthetic utility of our featured building block, the following diagram outlines a hypothetical pathway to a generic kinase inhibitor. This multi-step synthesis leverages the reactivity of the iodo- and fluoro-substituents to introduce different pharmacophoric elements.
Caption: Hypothetical synthetic workflow for a kinase inhibitor.
In Vitro Evaluation: A Comparative Analysis
The initial assessment of newly synthesized compounds invariably begins with in vitro assays to determine their potency and selectivity against the target kinase(s).
Comparative Potency of Pyridine-Based Kinase Inhibitors
The following table summarizes the in vitro activity of several reported pyridine-based kinase inhibitors, showcasing the impact of different substituents on their potency. While not all are direct derivatives of "this compound," they share the core pyridine scaffold and provide valuable structure-activity relationship (SAR) insights.[1][2][3]
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound A | VEGFR-2 | 68 | Nicotinic acid derivative with a substituted phenyl ring. | [2] |
| Compound B | p38α MAPK | 96 | 4-Fluorophenyl-imidazole attached to a pyrimidine ring. | [4] |
| Compound C | ROCK1 | <10 | Pyridine core with a complex side chain. | [3] |
| Compound D | CDK2/cyclin A2 | 240 | Pyridine-based inhibitor. | [1] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.[5][6][7]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction by adding a suitable stop reagent.
-
Measure the amount of product formed using an appropriate detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [bio-protocol.org]
The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 2-fluoro-4-iodonicotinate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties. The pyridine nucleus, a cornerstone of many successful therapeutics, is a prime candidate for such modification. Among the array of functionalized pyridine building blocks, Methyl 2-fluoro-4-iodonicotinate has emerged as a particularly valuable intermediate. Its unique substitution pattern—a fluorine atom activating the pyridine ring, an ester handle for further elaboration, and an iodine atom poised for cross-coupling reactions—offers a powerful combination for the synthesis of complex molecular architectures.
This guide provides an in-depth technical analysis of this compound, assessing its novelty through its patent landscape and offering a comparative performance evaluation against its chloro- and bromo-analogs. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Patented Utility: A Novel Building Block for High-Value Therapeutics
The novelty of a chemical intermediate is often best understood through its application in the creation of new, patent-protected compositions of matter. This compound has been cited in numerous patents as a key starting material for a range of therapeutic agents, underscoring its importance in medicinal chemistry.
Its utility is prominently featured in the synthesis of:
-
Novel Isoindoline Derivatives: These compounds are being investigated as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α), with potential applications in treating inflammatory diseases and cancers.[1]
-
Anti-HIV Agents: The scaffold has been used to construct 1-hydroxy naphthyridine compounds that act as inhibitors of HIV integrase and/or RNase H, crucial enzymes for viral replication.[2]
-
Orexin Receptor Antagonists: These molecules are targeted for the treatment of neurological and psychiatric disorders, such as insomnia, by modulating the orexin system in the brain.[3]
The recurrent appearance of this building block in the patent literature for diverse and high-impact therapeutic areas solidifies its status as a non-obvious and enabling reagent for the development of next-generation pharmaceuticals. The specific combination of the 2-fluoro and 4-iodo substituents provides a unique reactivity profile that is evidently advantageous for the patented synthetic routes.
Performance Assessment: A Comparative Analysis
The choice of a halogenated building block is a critical decision in a synthetic campaign, balancing reactivity, cost, and availability. Here, we compare this compound with its hypothetical, yet plausible, 2-chloro and 2-bromo analogs.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and its chloro-analog, for which data is available. These properties influence solubility, handling, and downstream reaction conditions.
| Property | This compound | Methyl 2-chloro-4-iodonicotinate |
| CAS Number | 884494-84-2 | 185041-05-8 |
| Molecular Formula | C₇H₅FINO₂ | C₇H₅ClINO₂ |
| Molecular Weight | 281.02 g/mol | 297.48 g/mol |
| Appearance | White to off-white solid | Not specified |
| Boiling Point | 287 °C | 304.4 °C (Predicted) |
| Storage | 2–8 °C under inert gas | Room temperature |
Data sourced from various chemical suppliers and databases.[4][5]
Reactivity in Cross-Coupling Reactions: A Qualitative Comparison
The primary synthetic utility of the 4-iodo substituent is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The halogen at the 2-position, however, plays a crucial role in modulating the electronic properties of the pyridine ring and can influence the efficiency of the cross-coupling at the 4-position.
This trend is inversely correlated with the carbon-halogen (C-X) bond strength. Consequently, we can establish a qualitative comparison of the reactivity of the halogen at the 2-position.
| Building Block | 2-Position Halogen | Expected Relative Reactivity in Cross-Coupling | Implications for Synthesis |
| This compound | Fluoro (F) | Lowest | The strong C-F bond is generally unreactive in standard palladium-catalyzed cross-couplings, providing excellent orthogonality. This allows for selective functionalization at the 4-iodo position without interference from the 2-position. |
| Methyl 2-chloro-4-iodonicotinate | Chloro (Cl) | Moderate | The C-Cl bond is less reactive than C-Br or C-I, but can be activated with more specialized, electron-rich phosphine ligands and more forcing conditions. There is a risk of competitive coupling at the 2- and 4-positions, requiring careful optimization for selectivity. |
| Methyl 2-bromo-4-iodonicotinate | Bromo (Br) | High | The C-Br bond is significantly more reactive than the C-Cl bond. This would likely lead to competitive or even preferential coupling at the 2-position over the 4-iodo position, making selective functionalization challenging. |
For synthetic strategies that require selective functionalization at the 4-position of the nicotinic acid scaffold, This compound offers a distinct advantage . The inert nature of the 2-fluoro substituent under typical cross-coupling conditions ensures that the reaction proceeds cleanly at the intended 4-iodo position. This chemical orthogonality simplifies reaction design, reduces the formation of side products, and ultimately leads to higher yields of the desired product. The chloro- and bromo-analogs, while potentially useful for other applications, would likely require more complex catalyst systems and extensive optimization to achieve similar selectivity.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and a general protocol for its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is adapted from patent literature, which reports a high yield of 88%.[1]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
2-Fluoro-4-iodonicotinic acid
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Trimethylsilylated diazomethane (10% in hexanes)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-fluoro-4-iodonicotinic acid (1.0 eq) in a solvent mixture of anhydrous diethyl ether and anhydrous methanol.
-
To this solution, slowly add a 10% hexane solution of trimethylsilylated diazomethane (approx. 2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
This general protocol is based on conditions reported in patent literature for the coupling of this compound with a boronic acid.[2]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.0-1.2 eq)
-
Potassium carbonate (1.5-2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.0-1.2 eq), potassium carbonate (1.5-2.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 8:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Seal the reaction vessel and heat the mixture to 110 °C.
-
Stir the reaction at this temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Conclusion
This compound stands out as a highly valuable and strategically designed building block for modern pharmaceutical synthesis. Its novelty is firmly established through its integral role in the patented synthesis of diverse therapeutic agents. The key to its utility lies in the orthogonal reactivity of its substituents: the 4-iodo group readily participates in cross-coupling reactions, while the 2-fluoro group remains inert, ensuring high selectivity and simplifying synthetic design. This comparative guide has demonstrated that while chloro- and bromo-analogs are conceivable alternatives, they would likely present significant challenges in achieving the same level of regioselectivity. For researchers aiming to efficiently construct complex, pyridine-containing molecules, this compound offers a reliable and powerful tool, justifying its position as a preferred intermediate in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-4-iodonicotinate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl 2-fluoro-4-iodonicotinate, a halogenated pyridine derivative, presents unique handling challenges that demand a meticulous approach to personal safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create a robust barrier against these entry points.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task being performed and the associated risk of exposure. The following sections detail the essential PPE components and their proper use when handling this compound.
Hand Protection: Your First Line of Defense
Given the skin irritation potential (H315), selecting the correct gloves is critical.
-
Glove Material: For handling halogenated pyridines, nitrile or neoprene gloves are recommended.[1] Avoid latex gloves, as they may offer insufficient protection. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Glove Thickness: A standard glove thickness of at least 14 mils is recommended for handling hazardous chemicals.[2]
-
Double Gloving: For tasks with a higher risk of splashing or extended handling times, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are compromised or after a maximum of a few hours of use, depending on the specific laboratory protocol.
Eye and Face Protection: Shielding Against Splashes and Vapors
The risk of serious eye irritation (H319) necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: For low-volume handling in a well-ventilated area where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.[3]
-
Chemical Splash Goggles: When there is a potential for splashing, such as during solution preparation or transfer of larger quantities, chemical splash goggles that form a seal around the eyes are mandatory.[3]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[3][4]
Respiratory Protection: Safeguarding Your Lungs
To mitigate the risk of respiratory irritation (H335), appropriate respiratory protection is essential, particularly when handling the solid compound or preparing solutions.
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood.[1]
-
Respirator Selection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required. The choice of respirator depends on the concentration of airborne contaminants.
-
Air-Purifying Respirator (APR): For most laboratory-scale operations within a fume hood, a half-mask or full-facepiece APR with organic vapor/acid gas (OV/AG) cartridges is appropriate.
-
Supplied-Air Respirator (SAR): In situations where the airborne concentration is high or unknown, a supplied-air respirator is necessary to provide a higher level of protection.[3]
-
Protective Clothing: A Barrier for Your Body
To prevent skin contact, appropriate protective clothing is a must.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when in the laboratory.
-
Chemical-Resistant Apron or Coveralls: For tasks with a higher potential for splashes or contamination, a chemical-resistant apron or coveralls made from materials like neoprene or butyl rubber should be worn over the lab coat.[2]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities of hazardous materials, chemical-resistant boots should be considered.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from initial handling to final disposal.
Donning and Doffing PPE: A Step-by-Step Protocol
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat
-
Inner gloves
-
Outer gloves
-
Respiratory protection
-
Eye and face protection
Doffing Sequence:
-
Outer gloves (remove by peeling them off inside-out)
-
Face shield and goggles (handle by the straps)
-
Lab coat or coveralls (roll it up with the contaminated side inward)
-
Inner gloves
-
Respiratory protection (remove last to protect against any lingering airborne contaminants)
Decontamination and Disposal
-
Decontamination: Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions after each use.
-
Disposal: All disposable PPE, including gloves and contaminated lab coats, should be disposed of as hazardous waste in a designated, properly labeled container.[5] Never dispose of contaminated materials in the regular trash.
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Solid | Double nitrile gloves | Safety glasses with side shields (in a fume hood) | Work within a chemical fume hood. APR with OV/AG cartridges if dust is generated. | Lab coat |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles and face shield | Work within a chemical fume hood. | Lab coat and chemical-resistant apron |
| Small-Scale Reactions | Double nitrile gloves | Chemical splash goggles | Work within a chemical fume hood. | Lab coat |
| Large-Scale Reactions | Double nitrile gloves | Chemical splash goggles and face shield | Work within a chemical fume hood. | Lab coat and chemical-resistant coveralls |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Full-facepiece APR with OV/AG cartridges or SAR | Chemical-resistant coveralls and boots |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you can create a safe working environment that minimizes the risks associated with handling this compound, allowing you to focus on your critical research with confidence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
